2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJQMPXDZBFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357356 | |
| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571158-97-9 | |
| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1,3-dioxaindan-5-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis involves the formation of an amide bond between a 2-aminobenzoic acid moiety, often derived from isatoic anhydride, and a substituted 3,4-methylenedioxyaniline. This document outlines detailed experimental protocols for the synthesis, purification, and characterization of these derivatives. Furthermore, it presents a logical workflow for the discovery and development of new chemical entities based on this scaffold and summarizes key quantitative data in a structured format to facilitate comparison and further research.
Introduction
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with the 1,3-benzodioxole (or 3,4-methylenedioxyphenyl) moiety, which is also prevalent in a variety of natural products and synthetic drugs, the resulting this compound derivatives present a promising avenue for the development of new therapeutic agents. The unique electronic and conformational properties of the benzodioxole ring system can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide details a reliable synthetic route to access these novel derivatives, providing researchers with the necessary information to explore their therapeutic potential.
Synthetic Pathway
The primary synthetic route for the preparation of this compound derivatives involves the reaction of isatoic anhydride (or a substituted analogue) with 3,4-methylenedioxyaniline (or its derivatives). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound. This can be adapted for substituted analogues by using appropriately substituted isatoic anhydrides or 3,4-methylenedioxyanilines.
Materials:
-
Isatoic anhydride (1.0 eq)
-
3,4-Methylenedioxyaniline (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 3,4-methylenedioxyaniline in anhydrous DMF, add isatoic anhydride in one portion.
-
Stir the reaction mixture at 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data
The following tables provide representative data for a series of hypothetically synthesized this compound derivatives. The spectral data is predicted based on the analysis of structurally similar compounds.
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | R1 | R2 | Yield (%) |
| 1a | H | H | 85 |
| 1b | 5-Cl | H | 82 |
| 1c | 5-NO₂ | H | 75 |
| 1d | H | 6-Br | 80 |
Table 2: Representative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound ID | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| 1a | 10.15 (s, 1H, -NHCO-), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.15 (t, J=7.6 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 6.00 (s, 2H, -OCH₂O-), 5.50 (s, 2H, -NH₂) |
| 1b | 10.25 (s, 1H, -NHCO-), 7.70 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 6.05 (s, 2H, -OCH₂O-), 5.65 (s, 2H, -NH₂) |
Table 3: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound ID | δ (ppm), Assignment |
| 1a | 168.5 (C=O), 150.0 (C-NH₂), 147.5, 143.0, 134.0, 132.0, 128.0, 117.0, 116.5, 115.0, 108.0, 105.0, 101.5 (-OCH₂O-) |
| 1b | 168.0 (C=O), 148.5 (C-NH₂), 147.8, 143.2, 134.5, 131.0, 129.0, 122.0 (C-Cl), 118.0, 116.0, 108.2, 105.5, 101.8 (-OCH₂O-) |
Table 4: Representative IR and Mass Spectral Data
| Compound ID | IR (KBr, cm⁻¹) | MS (ESI+) m/z [M+H]⁺ |
| 1a | 3450, 3350 (N-H), 1640 (C=O), 1600, 1510, 1250 | 257.09 |
| 1b | 3460, 3355 (N-H), 1645 (C=O), 1595, 1505, 1255, 820 (C-Cl) | 291.05 |
Logical Workflow for Drug Discovery
The synthesis of a novel class of compounds is the initial step in a long and complex drug discovery and development pipeline. The following diagram illustrates a typical workflow for advancing a new chemical entity from synthesis to a potential drug candidate.
Conclusion
This technical guide provides a foundational framework for the synthesis and initial characterization of novel this compound derivatives. The outlined synthetic protocol is robust and amenable to the generation of a diverse library of analogues for further investigation. The provided representative data serves as a useful reference for researchers in this field. The exploration of this chemical space may lead to the discovery of new therapeutic agents with unique pharmacological profiles.
An In-Depth Technical Guide on the Characterization of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
For distribution among: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical characterization of the novel chemical entity 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of specific literature on this compound, this document outlines a plausible synthetic route, hypothesizes its potential biological activities based on its constituent chemical moieties (a 2-aminobenzamide core and a 1,3-benzodioxole substituent), and details the requisite experimental protocols for its empirical characterization and validation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this molecule and its derivatives.
Molecular Structure and Properties
IUPAC Name: 2-amino-N-(1,3-benzodioxol-5-yl)benzamide Molecular Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol
The structure of this compound incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole (or methylenedioxyphenyl) ring. The 2-aminobenzamide moiety is a well-known structural component in a variety of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors and antimicrobial agents.[1][2] The 1,3-benzodioxole ring is a common feature in natural products and synthetic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The combination of these two moieties in a single molecule suggests a potential for unique biological activities.
Proposed Synthesis
A plausible and efficient synthetic route for this compound involves the reaction of isatoic anhydride with 5-amino-1,3-benzodioxole.[6][7] This method is widely used for the synthesis of 2-aminobenzamide derivatives due to its simplicity and generally good yields.[8][9][10]
The proposed reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 5-amino-1,3-benzodioxole attacks one of the carbonyl groups of isatoic anhydride.[8] This leads to the opening of the anhydride ring and, following the loss of carbon dioxide, the formation of the desired amide bond.
Hypothesized Biological Activity and Signaling Pathways
Based on the known pharmacological activities of its structural components, this compound may exhibit a range of biological effects, most notably potential anticancer properties.
-
HDAC Inhibition: The 2-aminobenzamide scaffold is a key feature of several known HDAC inhibitors, such as Entinostat.[2] These inhibitors typically chelate the zinc ion in the active site of HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes and cell cycle arrest.
-
Hedgehog Signaling Pathway Inhibition: Certain benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[11][12] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[11]
-
Antiproliferative and Cytotoxic Effects: Compounds containing the 1,3-benzodioxole moiety have demonstrated antiproliferative activity against various cancer cell lines.[4] The mechanism can involve the inhibition of enzymes like thioredoxin reductase (TrxR), which are crucial for cellular redox homeostasis.[4]
A hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer, such as the Hedgehog pathway.
Experimental Protocols
A systematic approach is required for the comprehensive characterization of this compound. This involves structural elucidation, purity assessment, and evaluation of its biological activity.
Synthesis and Purification
Protocol: Synthesis of this compound [6][7]
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and 5-amino-1,3-benzodioxole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Characterization and Purity Analysis
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.[13]
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the aromatic protons and carbons of both the benzamide and benzodioxole rings, as well as the amine and amide protons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₃). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether in the dioxole ring). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (ideally >95%). |
| Elemental Analysis | Confirmation of elemental composition. | The percentage composition of C, H, and N should be in close agreement with the calculated values for C₁₄H₁₂N₂O₃. |
In Vitro Biological Evaluation
To investigate the hypothesized anticancer activity, a series of in vitro assays should be performed.[14][15]
Protocol: MTT Cell Proliferation Assay [15][16]
-
Seed cancer cells (e.g., A549 lung cancer, SW480 colon cancer) in 96-well plates and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data of Related Compounds
While no specific data exists for the title compound, the following tables summarize quantitative data for structurally related molecules to provide context for potential activity.
Table 1: Cytotoxicity of 2-Aminobenzamide Derivatives against Cancer Cell Lines [1]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 3a | A549 (Lung) | 24.59 |
| Compound 3c | A549 (Lung) | 29.59 |
Table 2: HDAC Inhibition by 2-Aminobenzamide Derivatives [2]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Derivative 10f | 180 | 1100 | >10000 |
Table 3: Hedgehog Pathway Inhibition by Benzamide Derivatives [12]
| Compound | Gli-Luc IC₅₀ (nM) |
| Derivative 21 | 150 |
Conclusion
This compound is a novel molecule with significant potential for biological activity, particularly in the realm of oncology. This is inferred from the known pharmacological profiles of its 2-aminobenzamide and 1,3-benzodioxole components. The synthetic and experimental protocols detailed in this guide provide a clear and structured framework for the synthesis, purification, and comprehensive characterization of this compound. The successful execution of these protocols will be crucial in elucidating the true therapeutic potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ro.uow.edu.au [ro.uow.edu.au]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of its constituent moieties: the 2-aminobenzamide core and the N-(2H-1,3-benzodioxol-5-yl) group. This guide furnishes detailed, generalized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All predictive quantitative data are summarized in structured tables for clarity and comparative purposes. Additionally, a generalized workflow for the spectroscopic characterization of a novel compound is provided. This document is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related benzamide derivatives.
Introduction
This compound is a chemical entity that combines the structural features of anthranilamide and a substituted benzodioxole. Anthranilamides are a class of aromatic compounds containing a benzene carboxamide moiety with an amine group at the 2-position.[1] Such structures are of interest in medicinal chemistry and materials science. The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and structure, which are essential steps in any research and development pipeline. This guide outlines the expected spectroscopic signatures of the target molecule.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments: 2-aminobenzamide and N-substituted 1,3-benzodioxoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons of the 2-aminobenzamide and the 1,3-benzodioxole moieties.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | br s | 1H | Amide N-H |
| ~7.8 - 7.2 | m | 4H | Aromatic protons (2-aminobenzamide) |
| ~6.9 - 6.7 | m | 3H | Aromatic protons (1,3-benzodioxole) |
| ~5.9 - 6.0 | s | 2H | O-CH₂-O (benzodioxole) |
| ~5.0 - 6.0 | br s | 2H | Amino N-H₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "br s" denotes a broad singlet, and "m" denotes a multiplet.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Carbonyl carbon (C=O) |
| ~148 - 150 | Quaternary aromatic carbons (C-O, benzodioxole) |
| ~145 - 148 | Quaternary aromatic carbon (C-NH₂, aminobenzamide) |
| ~115 - 135 | Aromatic carbons (CH) |
| ~100 - 102 | Methylene carbon (O-CH₂-O) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (NH₂) and Amide (N-H) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~1640 - 1680 | C=O stretching (Amide I) | Amide |
| ~1600 - 1450 | C=C stretching | Aromatic ring |
| ~1550 - 1510 | N-H bending (Amide II) | Amide |
| ~1250 - 1000 | C-O stretching | Ether (O-CH₂-O) |
| ~1250 - 1350 | C-N stretching | Aromatic amine and amide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₂N₂O₃), the expected molecular weight is approximately 256.26 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~256 | [M]⁺ (Molecular ion) |
| ~135 | Fragment corresponding to the benzodioxole amine moiety |
| ~121 | Fragment corresponding to the 2-aminobenzoyl moiety |
| ~105 | Fragment corresponding to the benzoyl cation |
| ~77 | Fragment corresponding to the phenyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed.
-
Label the significant peaks corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (using Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion.
-
The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a foundational spectroscopic profile for this compound based on predictive analysis of its constituent fragments. The tabulated data for NMR, FT-IR, and MS, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The provided workflow diagram illustrates the logical progression of spectroscopic analysis in chemical research. It is important to emphasize that the spectral data presented herein are predictive and await experimental verification. Future work should focus on the synthesis and experimental spectroscopic characterization of this molecule to validate and refine the data presented in this guide.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Ionization Source Technology Overview | Thermo Fisher Scientific - CN [thermofisher.cn]
In Vitro Biological Screening of Benzodioxole Benzamide Compounds: A Technical Guide
The benzodioxole motif, a privileged scaffold in medicinal chemistry, is a key structural component in a multitude of biologically active compounds.[1][2] When integrated with a benzamide framework, this combination gives rise to derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro biological screening of novel benzodioxole benzamide compounds, tailored for researchers, scientists, and drug development professionals. It details common experimental protocols, summarizes quantitative biological data, and visualizes key workflows and mechanisms of action.
Data Presentation: Quantitative Bioactivity
The following tables summarize the in vitro biological activities of various benzodioxole benzamide derivatives as reported in recent literature.
Table 1: Anticancer and Cytotoxicity Data (IC50/CC50 Values)
| Compound ID | Cell Line | Activity Type | IC50/CC50 (µM) | Reference |
| 2a | Hep3B (Liver Cancer) | Anticancer | Potent (Specific value not provided, but reduced α-FP secretion to 1625.8 ng/ml) | [3][7] |
| 2b | Hep3B (Liver Cancer) | Anticancer | Weak (Specific value not provided, but reduced α-FP secretion to 2340 ng/ml) | [3][7] |
| IId | Various (4 cancer lines) | Anticancer | 26 - 65 | [6][8] |
| IIa / IIc | Hek293t (Normal) | Cytotoxicity | > 150 | [6][8] |
| 3e | HeLa (Cervical Cancer) | Cytotoxicity | 219 | [4][9] |
| Various | HeLa (Cervical Cancer) | Cytotoxicity | 219 - 1790 | [4] |
| 28 | MCF-7 (Breast Cancer) | Cytotoxicity (GI50) | 37.02 ± 0.25 | [1] |
| 28 | U87MG (Glioblastoma) | Cytotoxicity (GI50) | 68.69 ± 0.21 | [1] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Target | Reference |
| PC190723 | S. aureus (MSSA & MRSA) | 1 | FtsZ | [10] |
| FZ95 | S. aureus (MRSA & MSSA) | 0.25 | FtsZ | [10] |
| FZ100 | S. aureus (MRSA & MSSA) | 0.1 | FtsZ | [10] |
| FZ100 | B. subtilis | < 0.1 | FtsZ | [10] |
| FZ104 | B. subtilis | 6 | FtsZ | [10] |
| Various | S. pneumoniae | 25 - 80 | FtsZ | [11] |
Table 3: Enzyme Inhibition Data (IC50 Values)
| Compound ID | Enzyme Target | IC50 (µM) | Reference |
| IIa | α-Amylase | 0.85 | [6][8] |
| IIc | α-Amylase | 0.68 | [6][8] |
| 4f | α-Amylase | 1.11 (µg/ml) | [12] |
| Acarbose | α-Amylase | 6.47 (µg/ml) | [12] |
| 4f | COX-1 | 0.725 | [4][9] |
| 3b | COX-1 | 1.12 | [4][9] |
| 3b | COX-2 | 1.3 | [4][9] |
| 7a | DPPH Radical | 39.85 | [3][7] |
| 7b | DPPH Radical | 79.95 | [3][7] |
| Trolox | DPPH Radical | 7.72 | [3][7] |
| 28 | SHP2 | 0.318 ± 0.001 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key in vitro assays commonly used in the screening of benzodioxole benzamide compounds.
Cytotoxicity Screening: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[8]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, Hep3B, Hek293t) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized benzodioxole benzamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[8]
-
MTS Reagent Addition: After incubation, add the MTS reagent to each well according to the manufacturer's instructions.[8]
-
Final Incubation: Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, B. subtilis) to a concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8] Its inhibition is a therapeutic target for managing type 2 diabetes.[6]
Protocol:
-
Enzyme/Inhibitor Pre-incubation: Pre-incubate a solution of α-amylase with various concentrations of the test compounds in a suitable buffer for a defined period.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution as the substrate.[8]
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature and pH.[8]
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS). This reagent also reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.
-
Data Acquisition: Measure the absorbance of the colored product using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition. The IC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodioxane-benzamides as new bacterial cell division inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Related Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct studies reporting the preliminary cytotoxicity of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide on cancer cell lines were identified in a comprehensive literature search. This guide, therefore, presents a summary of the cytotoxic activity of structurally related 2-aminobenzamide and 1,3-benzodioxole derivatives to provide a relevant framework for the evaluation of the title compound.
The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of benzamide are being extensively investigated for their potential as anticancer agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2] This guide provides an overview of the cytotoxic potential of compounds structurally related to this compound, details common experimental protocols for cytotoxicity assessment, and visualizes a typical screening workflow.
Data Presentation: Cytotoxicity of Structurally Related Benzamide Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzamide and 1,3-benzodioxole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. This information is crucial for understanding the potential potency of the title compound.
| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-Aminobenzamide Derivatives | ||||
| Compound 3a (benzothiazole-containing) | A549 (Lung) | Not Specified | 24.59 | [3] |
| Compound 3c (benzothiazole-containing) | A549 (Lung) | Not Specified | 29.59 | [3] |
| Compound 7h (quinoline-containing) | HCT116 (Colon) | Not Specified | 2.4 | [4] |
| Compound 7h (quinoline-containing) | HT-29 (Colon) | Not Specified | 6.4 | [4] |
| Compound 7i (quinoline-containing) | HCT116 (Colon) | Not Specified | 5.2 | [4] |
| Compound 7i (quinoline-containing) | HT-29 (Colon) | Not Specified | 10.65 | [4] |
| Compound 8j (styrylquinoline-containing) | HCT116 (Colon) | Not Specified | 5.8 | [4] |
| Compound 8l (styrylquinoline-containing) | HCT116 (Colon) | Not Specified | 8.5 | [4] |
| SNX-2112 (indazol-4-one derived) | HT-29 (Colon) | Not Specified | 0.003 | [5] |
| 1,3-Benzodioxole Derivatives | ||||
| Compound 8 (methyl ester) | 52 cell lines | Not Specified | GI50 mean value of 5.71 | [6] |
| MAZ2 (organic arsenical conjugate) | Molm-13 (Leukemia) | Not Specified | < 1 | [7] |
| MAZ2 (organic arsenical conjugate) | K562 (Leukemia) | Not Specified | < 1 | [7] |
| MAZ2 (organic arsenical conjugate) | A549 (Lung) | Not Specified | < 1 | [7] |
| MAZ2 (organic arsenical conjugate) | HCT116 (Colon) | Not Specified | < 1 | [7] |
| Amide Derivative 2a | Hep3B (Liver) | MTS | Potent Cytotoxicity | [8] |
Experimental Protocols: A Representative Cytotoxicity Assay
A fundamental step in the preliminary evaluation of a novel compound's anticancer potential is the assessment of its cytotoxicity against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Cancer cells (e.g., A549, HCT-116, MCF-7) are harvested from culture flasks during their logarithmic growth phase.
-
A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in a complete cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
-
-
Incubation:
-
The microplate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is then incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be determined, studies on related benzamide derivatives suggest several potential pathways through which it might exert its cytotoxic effects:
-
Induction of Apoptosis: Many anticancer agents function by inducing programmed cell death, or apoptosis. Some benzamide derivatives have been shown to induce apoptosis in cancer cells.[9][10] This can occur through various mechanisms, including the disruption of mitochondrial function, which leads to the activation of caspases, a family of proteases that execute the apoptotic process.[9]
-
Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of several key enzymes involved in cancer progression:
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis. The 2-aminobenzamide moiety is a known zinc-binding group that can interact with the active site of HDACs.[2]
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair.[10] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Inhibition of VEGFR can stifle tumor growth by cutting off its blood supply.
-
-
Cell Cycle Arrest: Some benzamide derivatives have been shown to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Benzamide Derivatives: A Technical Guide to their Mechanisms of Action in Oncology
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel and effective cancer therapeutics, benzamide derivatives have emerged as a versatile and promising class of small molecules. Their unique structural scaffold has enabled the development of compounds that target a wide array of critical cellular pathways implicated in tumorigenesis and progression. This technical guide provides an in-depth analysis of the core mechanisms of action of these novel agents, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this important class of therapeutic candidates.
Inhibition of the Hedgehog Signaling Pathway
A significant number of novel benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is often aberrantly activated in various cancers.[1][2] These inhibitors primarily target the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2]
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves Ptch's inhibition of the G protein-coupled receptor-like protein Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.
Novel 4-(2-pyrimidinylamino)benzamide and 2-methoxybenzamide derivatives have demonstrated potent inhibitory activity against the Hh pathway.[1][2][3] For instance, compound 21, a 2-methoxybenzamide derivative, has been shown to possess nanomolar IC50 values in Hh pathway inhibition and effectively prevents the ciliary translocation of Smo induced by Shh.[1][2]
Below is a diagram illustrating the mechanism of action of benzamide derivatives as Hedgehog signaling pathway inhibitors.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure-Activity Relationship of 2-Amino-N-arylbenzamides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its inherent structural features, particularly the ortho-amino group relative to the amide functionality, allow it to act as an effective zinc-binding group (ZBG), making it a popular pharmacophore for targeting metalloenzymes. Furthermore, the scaffold's synthetic tractability and the ease with which its aryl components can be modified have enabled extensive exploration of its structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of 2-amino-N-arylbenzamides across their primary biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Pharmacophore and General SAR Principles
The quintessential 2-amino-N-arylbenzamide pharmacophore can be dissected into three key regions, particularly evident in its role as a histone deacetylase (HDAC) inhibitor:
-
Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety itself. The amino group and the adjacent amide carbonyl oxygen chelate the zinc ion at the active site of target enzymes like HDACs.[1][2]
-
Linker Region: The N-aryl portion of the benzamide. This region connects the ZBG to the cap group and its conformation and composition are crucial for proper orientation within the enzyme's active site.
-
Cap Group (Surface Recognition Domain): An additional aromatic or functional group, often attached to the linker. This region interacts with the surface of the enzyme, contributing significantly to potency and isoform selectivity.[1][3]
Modifications to each of these regions have profound effects on the compound's biological activity, selectivity, and pharmacokinetic properties.
Caption: General pharmacophore model for 2-amino-N-arylbenzamide-based inhibitors.
Structure-Activity Relationship by Biological Target
Histone Deacetylase (HDAC) Inhibition
2-Amino-N-arylbenzamides are potent inhibitors of class I HDACs (HDAC1, 2, and 3), which are key regulators in cell proliferation and are frequently dysregulated in cancer.[2] The primary mechanism involves the 2-amino group chelating the active site zinc ion.[1]
Key SAR Findings:
-
Zinc-Binding Group: The 2-amino group is critical for activity. Its replacement or relocation diminishes or abolishes inhibitory function.[1]
-
Linker/Aryl Group: The nature of the N-aryl ring influences potency. Electron-donating or withdrawing substituents can modulate the electronic properties and binding affinity.
-
Cap Group: This region is a major determinant of isoform selectivity and potency.
-
Attaching bulky aromatic groups, such as a (piperazin-1-yl)pyrazine moiety, can lead to highly selective class I HDAC inhibitors.[2]
-
The inclusion of a diketopiperazine group has been shown to be crucial for neuroprotective effects in ischemia models.[1]
-
A sulfur-containing bicyclic arylmethyl moiety as a cap group can increase cellular uptake.[3]
-
Data Presentation: HDAC Inhibitory Activity
| Compound Ref. | N-Aryl Substituent (Cap Group) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | Citation |
| Entinostat (MS-275) | Pyridin-3-ylmethoxy | 162 | 218 | 1630 | - | [2] |
| Compound 19f | (4-(pyridin-2-yl)piperazin-1-yl)pyrazine | 41 | 35 | 12 | Potent (Leukemia cells) | [2] |
| K-560 (1a) | 5-thienyl with (4-ethyl-2,3-dioxopiperazine-1-carboxamido)methyl | Potent | Potent | - | Averts death in HCT116 cells | [1] |
| Compound 22 | (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | - | - | - | Reduces HCT116 xenografts | [3] |
| Benzamide Series | N-(2-aminophenyl)-benzamide with pyroglutamic acid cap | Nanomolar | Nanomolar | - | Micromolar (A549, SF268) | [4] |
Anticonvulsant Activity
This class of compounds has shown significant potential in the treatment of epilepsy. The SAR for anticonvulsant activity often differs from that of HDAC inhibition, suggesting different molecular targets, potentially including voltage-gated ion channels.[5][6][7]
Key SAR Findings:
-
Aminoalkanamide Side Chain: Starting from the lead compound milacemide, the introduction of an (S)-propanamide side chain was found to be optimal. For instance, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide (PNU-151774E) emerged as a potent anticonvulsant.[5]
-
N-Aryl Group (Benzanilide series):
-
Isatin-based Derivatives: Hybrid molecules incorporating an isatin moiety with a 4-(ylideneamino)-N-phenylbenzamide structure have demonstrated remarkable activity. Methoxy substitutions on the terminal phenyl ring significantly enhance anti-seizure activity in the MES model.[8]
Data Presentation: Anticonvulsant Activity in Mice
| Compound Ref. | Structure Description | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Citation |
| PNU-151774E (57) | (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Potent | - | - | Outstanding | [5] |
| Compound 21 | 3-Amino-2',6'-dimethylbenzanilide | 13.48 | >100 | 284.5 | 21.11 | [6] |
| Compound 4j | Isatin-benzamide with 2-OCH₃ on N-phenyl | <30 | Potent | >300 | High | [8] |
| Compound 4l | Isatin-benzamide with 4-OCH₃ on N-phenyl | <100 | Potent | >300 | High | [8] |
Antimicrobial and Antiprotozoal Activity
Derivatives of 2-aminobenzamide have been synthesized and evaluated for their activity against various bacterial and fungal strains.[9][10] Modifications often involve the N-aryl substituent.
Key SAR Findings:
-
Synthesis from isatoic anhydride is a common and efficient route.[9][10]
-
The nature of the substituent on the N-phenyl ring dictates the spectrum of activity. A 2-aminobenzamide derivative with an N-(4-methoxyphenyl) substituent (Compound 5) was found to be a particularly potent antifungal agent against Aspergillus fumigatus.[10]
-
Benzimidazole-based analogues, specifically 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, have shown significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis.[11][12]
Data Presentation: Antimicrobial Activity (MIC, µg/mL)
| Compound Ref. | N-Aryl Substituent | B. subtilis | S. aureus | E. coli | A. fumigatus | C. albicans | Citation |
| Compound 2 | 4-chlorophenyl | 125 | 125 | 250 | 125 | 125 | [9] |
| Compound 5 | 4-methoxyphenyl | 125 | 125 | 250 | 31.25 | 62.5 | [9][10] |
| Clotrimazole | Standard | - | - | - | 62.5 | - | [10] |
Signaling Pathways and Mechanisms of Action
HDAC Inhibition Pathway
The inhibition of HDACs by 2-amino-N-arylbenzamides prevents the removal of acetyl groups from lysine residues on histones. This leads to histone hyperacetylation, which neutralizes the positive charge of lysine, relaxing the chromatin structure. The "open" chromatin allows transcription factors to access DNA, leading to altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Caption: Signaling pathway of HDAC inhibition by 2-amino-N-arylbenzamides.
Experimental Protocols
General Synthesis of 2-Amino-N-arylbenzamides
A common and efficient method for synthesizing the 2-aminobenzamide scaffold utilizes isatoic anhydride as the starting material.[9][10]
Protocol:
-
Reaction Setup: To a solution of isatoic anhydride (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add the desired substituted aniline (1.1 eq.).
-
Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[9][11]
Caption: Workflow for the synthesis of 2-amino-N-arylbenzamide derivatives.
In Vitro HDAC Activity Assay
The inhibitory activity of the synthesized compounds against specific HDAC isoforms is typically determined using a fluorometric assay.
Protocol:
-
Enzyme Preparation: Recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 enzymes are used.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, the respective HDAC enzyme, the synthesized inhibitor at various concentrations, and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: The plate is incubated at 37 °C for a specified time (e.g., 60 minutes) to allow the enzyme to deacetylate the substrate.
-
Development: A developer solution (containing a protease like trypsin and a stop solution) is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Reading: The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
Anticonvulsant Screening in Mice
The anticonvulsant properties are evaluated in vivo using standard rodent models of epilepsy.[6][8]
Protocol:
-
Animal Model: Male albino mice are used. Compounds are typically administered intraperitoneally (i.p.).
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 or 60 minutes), seizures are induced by applying an electrical stimulus via corneal electrodes.
-
The abolition of the hind-limb tonic extensor component of the seizure is recorded as the endpoint for protection.
-
-
Pentylenetetrazole (PTZ) Test:
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
The absence of clonic seizures for a period of up to 30 minutes after PTZ administration is taken as the endpoint.
-
-
Neurotoxicity (Rotorod Test):
-
Motor impairment is assessed by placing the mice on a rotating rod.
-
The inability of an animal to maintain its equilibrium on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.
-
-
Data Analysis: The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are calculated. The Protective Index (PI) is determined as the ratio of TD₅₀/ED₅₀.[6]
Conclusion
The 2-amino-N-arylbenzamide scaffold is a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein highlight several key principles. For HDAC inhibitors, the focus is on optimizing the cap group to achieve isoform selectivity and improved pharmacokinetic properties. For anticonvulsants, modifications to both the N-aryl group and appended side chains are critical for enhancing potency and safety profiles. The synthetic accessibility of this scaffold ensures that it will remain an area of intense investigation, with future studies likely to uncover novel derivatives with improved therapeutic potential for cancer, neurological disorders, and infectious diseases. The continued application of rational, structure-based drug design will be instrumental in unlocking the full potential of this important chemical class.
References
- 1. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Rising Promise of Benzodioxoles: A Technical Guide to a New Generation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, continues to yield novel bioactive molecules with significant therapeutic potential. Recent research has unveiled a diverse array of benzodioxole-containing compounds demonstrating potent anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides an in-depth overview of the latest discoveries, complete with detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting field.
I. Synthesis of Novel Bioactive Benzodioxole Derivatives
The synthesis of new benzodioxole derivatives often involves multi-step reaction sequences, with the Suzuki-Miyaura coupling reaction being a prominent method for creating carbon-carbon bonds and introducing diverse substituents to the benzodioxole core.[1][2] Other key synthetic strategies include amide and ester formations to produce a range of derivatives with varied biological activities.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Brominated Benzodioxole Derivatives: [1][2][3]
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), Palladium(II) catalyst such as PdCl₂(PPh₃)₂ (1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃), and a base, typically potassium carbonate (K₂CO₃) (2-3 eq).
-
Evacuate the flask and backfill it with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add an anhydrous solvent, for example, dioxane, via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and perform an extraction using an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
General Procedure for the Synthesis of Benzodioxole Carboxamide Derivatives: [4]
-
Dissolve the starting benzodioxole carboxylic acid (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir.
-
After 5-10 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) to the reaction mixture.
-
Add the desired aniline derivative (1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it with water and extract the product with DCM.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Biological Activities and Data Presentation
Newly synthesized benzodioxole derivatives have been evaluated for a range of biological activities. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different compounds.
Anticancer Activity
The cytotoxicity of various benzodioxole derivatives has been assessed against several cancer cell lines using the MTS or MTT assay.[5][6]
| Compound | Cell Line | IC50 (µM) | Reference |
| Amide Derivative 2a | Hep3B | Potent (exact value not specified) | [1] |
| Amide Derivative 2b | Hep3B | Weak activity | [1] |
| Ketoester & Acetic Acid Derivatives | HeLa, Caco-2, Hep3B | High IC50 (low activity) | [1] |
| Compound C27 | HeLa | 2.07 ± 0.88 | [7] |
| Compound C27 | A549 | 3.52 ± 0.49 | [7] |
| Compound C7 | A549 | 2.06 ± 0.09 | [7] |
| Compound C16 | MCF-7 | 2.55 ± 0.34 | [7] |
| Compound 12b | MCF-7 | 3.54 ± 0.265 (µg/mL) | [8] |
| Bis-thiourea Derivative 5 | HepG2 | 2.38 | [9] |
| Bis-thiourea Derivative 5 | HCT116 | 1.54 | [9] |
| Bis-thiourea Derivative 5 | MCF-7 | 4.52 | [9] |
Anti-inflammatory Activity (COX Inhibition)
Several novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | 1.12 | 1.3 | 0.862 | [10] |
| 4d | - | - | 1.809 | [10] |
| 4f | 0.725 | - | - | [10] |
| 4a (diazepine) | - | - | 0.85 | [11] |
| 4b (diazepine) | 0.363 | - | - | [11] |
| Ketoprofen (Reference) | - | - | 0.196 - 0.20 | [10][11] |
Antioxidant Activity
The antioxidant potential of synthesized benzodioxole compounds has been determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
| Compound | Antioxidant Activity |
| Benzodiazepine Derivatives 7a & 7b | Moderate |
| Other Synthesized Derivatives | Low to negligible |
Antidiabetic Activity (α-Amylase Inhibition)
Benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents by assessing their in vitro α-amylase inhibitory effects.[12]
| Compound | α-Amylase IC50 (µM) |
| IIa | 0.85 |
| IIc | 0.68 |
| Acarbose (Reference) | - |
III. Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Studies on bioactive benzodioxole molecules have begun to elucidate their cellular targets and the signaling pathways they modulate.
Anticancer Mechanism: Cell Cycle Arrest
Certain benzodioxole derivatives exert their anticancer effects by inducing cell cycle arrest. For instance, compound 2a was found to cause an arrest in the G2-M phase of the cell cycle in Hep3B cells.[1] Similarly, compound C27 was shown to induce both S-phase and G2/M-phase arrest in HeLa cells, leading to apoptosis.[7]
-
Cell Preparation: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 2 hours at -20°C or overnight at 4°C.
-
Washing: Centrifuge to remove ethanol and wash the cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Auxin Receptor Agonism
A novel class of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides has been identified as potent auxin receptor agonists, promoting root growth. These compounds are thought to bind to the TIR1 auxin receptor, mimicking the natural hormone auxin.
The TIR1/AFB pathway is a well-established mechanism for auxin signaling. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors. When auxin is present, it binds to the TIR1/AFB F-box protein, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This allows ARFs to activate the transcription of auxin-responsive genes, leading to various developmental responses, including root growth.[13][14]
IV. Experimental Workflows
Visualizing experimental workflows can aid in the replication and adaptation of published methods.
Workflow for Synthesis and Biological Evaluation
V. Conclusion
The benzodioxole moiety remains a fertile ground for the discovery of new bioactive molecules. The derivatives discussed in this guide highlight the diverse therapeutic potential of this chemical scaffold. With detailed synthetic and biological evaluation protocols provided, it is hoped that this document will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the vast chemical space around the benzodioxole core is poised to deliver the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. ro.uow.edu.au [ro.uow.edu.au]
- 7. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. staff.najah.edu [staff.najah.edu]
- 12. benchchem.com [benchchem.com]
- 13. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and Its Analogs
Introduction
2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel chemical entity that incorporates two key pharmacophores: the 2-aminobenzamide scaffold and the 1,3-benzodioxole moiety. The 2-aminobenzamide structure is a core component of several biologically active compounds, including histone deacetylase (HDAC) inhibitors. The 1,3-benzodioxole ring system is also prevalent in a variety of natural products and synthetic compounds with diverse pharmacological activities. This guide aims to provide a detailed understanding of the physicochemical properties, potential synthetic routes, and likely biological activities of the title compound by examining its constituent parts and related molecules.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and development as a potential therapeutic agent.
Predicted Physicochemical Properties of this compound
The following table summarizes the predicted physicochemical properties of the target compound based on computational models and data from its analogs.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Melting Point (°C) | 140 - 160 |
| Boiling Point (°C) | > 300 |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. |
| pKa | Basic pKa (aniline amine): ~3-4; Acidic pKa (amide NH): ~15-16 |
| LogP | ~2.0 - 2.5 |
Physicochemical Properties of Analogous Compounds
For a comparative analysis, the experimentally determined physicochemical properties of 2-aminobenzamide, N-(1,3-benzodioxol-5-yl)acetamide, and Entinostat are presented below.
Table 1: Physicochemical Properties of 2-aminobenzamide
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molar Mass | 136.15 g/mol | [1] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 300 °C | [1] |
| Water Solubility | <5 g/L at 20 °C | [1] |
| pKa | 15.77 (predicted) | [1] |
| LogP | 0.76 at 25 °C | [1] |
Table 2: Physicochemical Properties of N-(1,3-benzodioxol-5-yl)acetamide
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [3] |
| Molecular Weight | 179.17 g/mol | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 47.6 Ų | [3] |
Table 3: Physicochemical Properties of Entinostat
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₄O₃ | [4][5] |
| Molecular Weight | 376.41 g/mol | [5] |
| Melting Point | 159-160 °C | [6] |
| Boiling Point | 566.7 °C (predicted) | [6] |
| Density | 1.3 g/cm³ (predicted) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of the analogous compounds can provide a framework for the potential synthesis of this compound.
Synthesis of 2-aminobenzamide Derivatives
A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[7][8][9]
Protocol: Synthesis of 2-aminobenzamide from Isatoic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-aminobenzamide derivative.
An alternative approach involves the copper-catalyzed hydrolysis of 2-nitrobenzonitrile followed by the reduction of the nitro group.[10]
Synthesis of N-(1,3-benzodioxol-5-yl)acetamide
The synthesis of N-(1,3-benzodioxol-5-yl)acetamide can be achieved through the acylation of 5-amino-1,3-benzodioxole.
Protocol: Acetylation of 5-amino-1,3-benzodioxole
-
Reaction Setup: Dissolve 5-amino-1,3-benzodioxole (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Addition of Acetylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the solution at 0 °C. A base such as triethylamine or pyridine can be added to neutralize the acid byproduct.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of Entinostat
The synthesis of Entinostat is a multi-step process, often involving an amide coupling reaction as a key step.[11][12]
Protocol: Amide Coupling Step in Entinostat Synthesis
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid intermediate in a polar aprotic solvent (e.g., DMF), add a coupling agent such as HATU or HBTU and a non-nucleophilic base like DIPEA. Stir the mixture to activate the carboxylic acid.
-
Addition of Amine: Add the amine component (o-phenylenediamine) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Precipitate the crude product by adding water. Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
The biological activity of this compound can be inferred from the activities of its analogs.
Biological Activity of 2-aminobenzamide Derivatives
Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties.[8][13] Certain 2-aminobenzamide derivatives have also been investigated as histone deacetylase (HDAC) inhibitors for the treatment of diseases like Friedreich's Ataxia by reversing gene silencing.[14]
Biological Activity of Benzodioxole-Containing Compounds
The 1,3-benzodioxole moiety is a structural feature in many biologically active compounds, contributing to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action of Entinostat
Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[15][16][17] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.
By inhibiting HDACs, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes.[16][17] The reactivation of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][18]
Mandatory Visualizations
General Synthetic Workflow for Benzamide Derivatives
Caption: A generalized workflow for the synthesis of benzamide derivatives.
Signaling Pathway of Entinostat (HDAC Inhibition)
Caption: The signaling pathway of Entinostat leading to anti-cancer effects.
References
- 1. chembk.com [chembk.com]
- 2. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]
- 3. N-(2H-1,3-Benzodioxol-5-yl)acetamide | C9H9NO3 | CID 98688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Entinostat (MS-275) | CAS#:209783-80-2 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]
- 13. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 17. What is Entinostat used for? [synapse.patsnap.com]
- 18. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in Anticancer Drug Discovery: A Review of Related Compounds
Initial Search and Findings:
A comprehensive search for the specific compound, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide , in the context of anticancer drug discovery did not yield specific research data, including synthesis, mechanism of action, or quantitative anticancer activity. Publicly available scientific literature does not appear to contain studies focused on this exact molecule for this application.
However, the search revealed significant research into structurally related compounds, particularly derivatives of 2-aminobenzamide and molecules containing the benzodioxole moiety, which have demonstrated promising anticancer properties. This document provides detailed application notes and protocols based on these related compounds to serve as a valuable resource for researchers in this field. The primary focus will be on a series of 2-amino-1,4-naphthoquinone-benzamide derivatives for which cytotoxic data and mechanistic insights have been published.
Introduction to Benzamide and Benzodioxole Derivatives in Oncology
Benzamide and benzodioxole scaffolds are prevalent in medicinal chemistry and are integral to the structure of several therapeutic agents. In oncology, these moieties have been explored for their potential to inhibit various cancer-related targets. Derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with crucial signaling pathways in cancer cells.
Featured Compound Class: 2-Amino-1,4-naphthoquinone-benzamide Derivatives
A novel series of 2-amino-1,4-naphthoquinone-benzamides has been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds have shown potent activity, in some cases exceeding that of the standard chemotherapeutic agent, cisplatin.
Quantitative Data Summary
The in vitro cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values against human breast adenocarcinoma (MDA-MB-231), pancreatic adenocarcinoma (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines are summarized below.
| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| 5e | 0.4 | >50 | 0.5 | 31.5 (MDA-MB-231), 4.5 (SUIT-2), 25.4 (HT-29) | 0.4 (MDA-MB-231), 0.1 (SUIT-2), 0.2 (HT-29) |
| 5f | 0.7 | >50 | 18.5 | As above | As above |
| 5g | 0.6 | >50 | 16.2 | As above | As above |
| 5l | 0.4 | >50 | 12.3 | As above | As above |
Note: Data extracted from a study on 2-amino-1,4-naphthoquinone-benzamide derivatives.[1]
Proposed Mechanism of Action: Apoptosis Induction
Several of the most potent 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells. This was confirmed through morphological changes observed by Hoechst 33258 staining and cell cycle analysis, which indicated an increase in the sub-G1 cell population, a hallmark of apoptosis.[1]
References
Application Note: Synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis and characterization of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, a compound of interest for its structural motifs commonly found in biologically active molecules.[1][2][3]
Introduction
The synthesis of novel benzamide derivatives is a significant area of focus in medicinal chemistry due to their wide range of pharmacological activities.[4] The target compound, this compound, incorporates both a benzamide scaffold and a benzodioxole moiety. The benzodioxole ring is a key structural feature in various natural products and synthetic compounds with notable biological properties, including anticancer and antimicrobial effects.[2]
This protocol details a reliable and efficient method for synthesizing the title compound via the ring-opening reaction of isatoic anhydride with 5-amino-1,3-benzodioxole (3,4-methylenedioxyaniline). This approach is advantageous as it proceeds in a single step with the release of carbon dioxide as the only byproduct, simplifying purification.[5][6]
Synthesis Workflow
The synthesis involves the nucleophilic acyl substitution reaction where the primary amine of 5-amino-1,3-benzodioxole attacks one of the carbonyl groups of isatoic anhydride. The subsequent ring-opening and decarboxylation yield the desired 2-aminobenzamide product.
Caption: Synthesis workflow for this compound.
Experimental Protocol
3.1 Materials and Equipment
-
Chemicals:
-
Isatoic anhydride (C₈H₅NO₃)
-
5-Amino-1,3-benzodioxole (C₇H₇NO₂)
-
Anhydrous Pyridine (C₅H₅N)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
-
3.2 Synthesis Procedure
-
Set up a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
To the flask, add isatoic anhydride (1.63 g, 10 mmol) and anhydrous pyridine (30 mL).
-
Stir the mixture at room temperature to dissolve the isatoic anhydride.
-
In a separate beaker, dissolve 5-amino-1,3-benzodioxole (1.37 g, 10 mmol) in anhydrous pyridine (10 mL).
-
Transfer the amine solution to a dropping funnel and add it dropwise to the stirred isatoic anhydride solution over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 150 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. If the solution is basic, neutralize it with dilute HCl. If acidic, neutralize with a saturated NaHCO₃ solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water (3 x 30 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a solid.
-
Dry the final product under vacuum.
Characterization Data
The structure of the synthesized compound should be confirmed using standard analytical techniques. Expected data are summarized below.
| Parameter | Technique | Expected Value |
| Molecular Formula | - | C₁₄H₁₂N₂O₃ |
| Molecular Weight | Mass Spec. | 256.26 g/mol |
| Appearance | Visual | Off-white to pale yellow solid |
| Melting Point | Melting Point App. | To be determined experimentally |
| Yield | - | Typically 70-85% |
| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | δ ~10.1 (s, 1H, NH-amide), δ 7.0-7.8 (m, Ar-H), δ 6.5 (br s, 2H, NH₂), δ 5.9 (s, 2H, O-CH₂-O) |
| ¹³C NMR (DMSO-d₆) | NMR Spectroscopy | δ ~168 (C=O), δ ~150-110 (Ar-C), δ ~101 (O-CH₂-O) |
| IR Spectrum (KBr) | FT-IR Spectroscopy | ν ~3450-3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II) |
Hypothetical Biological Activity Pathway
Compounds containing benzamide and benzodioxole motifs are often investigated for their potential as anticancer agents.[2] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells, often through the modulation of key signaling pathways like the p53 pathway. The diagram below illustrates a simplified, hypothetical pathway where the synthesized compound could act.
Caption: Hypothetical p53-mediated apoptosis pathway potentially activated by the title compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care.
-
Isatoic anhydride and 5-amino-1,3-benzodioxole are irritants. Avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The hypothetical biological activity is for illustrative purposes only and requires experimental validation.
References
- 1. Buy 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. myttex.net [myttex.net]
High-Throughput Screening Assays for Benzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzamide derivatives, a versatile scaffold in medicinal chemistry. Benzamide-containing molecules have shown significant activity against a range of biological targets, including enzymes involved in cancer and neurodegenerative diseases. This guide covers biochemical, cell-based, and biophysical screening methodologies, offering structured data, in-depth experimental procedures, and visual workflows to aid in the design and execution of screening campaigns for novel benzamide-based compounds.
Application Note 1: Biochemical Assays for Benzamide-Based Enzyme Inhibitors
Biochemical assays are fundamental in primary screening campaigns to identify direct inhibitors of purified enzymes. For benzamide derivatives, key targets include Poly (ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins (SIRTs).
Fluorescence Polarization (FP) Assay for PARP1 Inhibitors
Principle: This assay measures the inhibition of PARP1 enzymatic activity. A fluorescently labeled NAD+ analog is incorporated into a biotinylated histone H1 substrate by PARP1, leading to a large, slow-tumbling complex. This results in a high fluorescence polarization signal. Inhibitors of PARP1 prevent this reaction, leaving the small, fast-tumbling fluorescent probe, which results in a low polarization signal.
Signaling Pathway: DNA Damage Response
Single-strand breaks in DNA activate PARP1, which synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PAR-ylation acts as a scaffold to recruit DNA repair machinery. Benzamide inhibitors block this process, leading to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other repair pathways like BRCA1/2.
Experimental Workflow
Detailed Protocol (384-well format):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.
-
Prepare a solution of 1 nM PARP1 enzyme and 1 µg/mL activated DNA in assay buffer.
-
Prepare a 100 nM solution of fluorescently labeled NAD+ in assay buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of benzamide derivatives in 100% DMSO.
-
Transfer 100 nL of compound solutions to a 384-well black, low-volume assay plate. Include positive controls (e.g., Olaparib) and negative controls (DMSO).
-
-
Assay Execution:
-
Add 5 µL of the PARP1/DNA solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescent NAD+ solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to controls.
-
Determine IC50 values by fitting the data to a four-parameter logistic equation.
-
Quantitative Data for PARP Inhibitors:
| Compound | Assay Type | IC50 | Z'-Factor | Reference |
| Olaparib | Fluorescence Polarization | 17 nM | 0.82 - 0.89 | [1] |
| Benzamide | Fluorescence Polarization | 14 µM | 0.82 - 0.89 | [1] |
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SIRT2 Inhibitors
Principle: This assay quantifies the deacetylase activity of SIRT2. A biotinylated peptide substrate acetylated on a lysine residue is used. Upon deacetylation by SIRT2, a primary antibody specific for the non-acetylated lysine binds to the peptide. A second antibody conjugated to a fluorescent donor (e.g., Europium cryptate) binds the biotin tag, and an acceptor fluorophore (e.g., XL665) conjugated to a secondary antibody recognizes the primary antibody. When the substrate is deacetylated, the donor and acceptor are brought into proximity, resulting in a FRET signal. Benzamide inhibitors of SIRT2 prevent deacetylation, leading to a loss of the HTRF signal.
Signaling Pathway: α-Tubulin Deacetylation
SIRT2 is a NAD+-dependent deacetylase that targets various proteins, including α-tubulin, a key component of microtubules.[1] The acetylation state of α-tubulin influences microtubule stability and dynamics. Inhibition of SIRT2 by benzamide derivatives leads to hyperacetylation of α-tubulin, which can affect microtubule-dependent processes like cell division and migration.[1]
Experimental Workflow
References
Application Notes and Protocols for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a Molecular Probe
Disclaimer: The following application notes describe a hypothetical use of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a molecular probe. This application is proposed based on the known properties of related chemical structures, as direct experimental data for this specific compound as a molecular probe is not currently available in public literature. These protocols are intended to serve as a template for researchers exploring the potential of this molecule.
Introduction
This compound is a synthetic molecule that combines the structural features of 2-aminobenzamide, a known fluorophore, with a benzodioxole moiety. The benzodioxole ring system is a key structural element in various biologically active compounds, conferring affinity for specific protein targets. This combination suggests the potential of this compound to act as a fluorescent molecular probe for detecting and quantifying biological targets that recognize the benzodioxole group.
This document outlines a proposed application of this compound as a fluorescent probe for a hypothetical enzyme, hereafter referred to as "Benzodioxole-Binding Enzyme" (BBE). The binding of the probe to the enzyme's active site is postulated to induce a change in its fluorescent properties, enabling the development of assays for enzyme quantification and inhibitor screening.
Principle of the Assay
The proposed mechanism of action for this compound as a molecular probe is based on its fluorescent properties. The 2-aminobenzamide core of the molecule is intrinsically fluorescent. It is hypothesized that in an aqueous environment, the probe exhibits a certain level of fluorescence. Upon binding to the hydrophobic active site of the Benzodioxole-Binding Enzyme (BBE), the fluorophore is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence quantum yield. This fluorescence enhancement is directly proportional to the concentration of the enzyme-probe complex, allowing for sensitive detection of the enzyme.
This principle can be extended to a competitive binding assay for screening potential inhibitors of BBE. In the presence of a compound that competes with the probe for the same binding site on the enzyme, the fluorescence signal will be reduced. The degree of reduction in fluorescence can be used to determine the inhibitory potency of the test compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for the this compound molecular probe.
Table 1: Spectroscopic Properties of the Molecular Probe
| Property | Value |
| Excitation Maximum (λex) | 330 nm |
| Emission Maximum (λem) | 415 nm |
| Molar Extinction Coefficient (ε) | 5,500 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) in PBS | 0.12 |
| Quantum Yield (Φ) bound to BBE | 0.65 |
Table 2: Binding Affinity of the Molecular Probe to BBE
| Parameter | Value |
| Dissociation Constant (Kd) | 150 nM |
| Association Rate Constant (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 3.75 x 10⁻² s⁻¹ |
Table 3: IC50 Values for Hypothetical BBE Inhibitors
| Compound | IC50 (µM) |
| Inhibitor A (Competitive) | 0.5 |
| Inhibitor B (Competitive) | 2.1 |
| Inhibitor C (Non-competitive) | > 100 |
Experimental Protocols
Protocol 1: Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution: Prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired concentration in the appropriate assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Protect the working solution from light.
Protocol 2: Measurement of Fluorescence
-
Equilibrate a fluorometer to the desired temperature (e.g., 25°C).
-
Set the excitation wavelength to 330 nm and the emission wavelength to 415 nm.
-
Prepare a blank sample containing only the assay buffer.
-
Prepare a sample with the desired concentration of the molecular probe in the assay buffer.
-
Measure the fluorescence intensity.
Protocol 3: Enzyme Binding Assay
-
Prepare a series of solutions with a fixed concentration of the molecular probe (e.g., 100 nM) and varying concentrations of the Benzodioxole-Binding Enzyme (BBE) in the assay buffer.
-
Incubate the solutions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of each sample at 415 nm (excitation at 330 nm).
-
Plot the fluorescence intensity as a function of the enzyme concentration to determine the binding curve and calculate the Kd.
Protocol 4: High-Throughput Screening (HTS) of BBE Inhibitors
-
Prepare the assay buffer containing the molecular probe (e.g., 100 nM) and BBE (e.g., 200 nM).
-
Dispense the assay mixture into a 384-well microplate.
-
Add the test compounds (inhibitors) at various concentrations to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence intensity of each well using a plate reader (Ex: 330 nm, Em: 415 nm).
-
Calculate the percentage of inhibition for each compound and determine the IC50 values.
Visualizations
Caption: Proposed mechanism of the fluorescent molecular probe.
Caption: Experimental workflow for inhibitor screening.
Application of Benzodioxole Compounds in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Benzodioxole, a heterocyclic compound composed of a benzene ring fused to a dioxole ring, has emerged as a promising scaffold in medicinal chemistry. Its derivatives, including naturally occurring compounds like safrole and piperine, have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This document provides detailed application notes on the antimicrobial properties of benzodioxole compounds, protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
Benzodioxole derivatives have shown considerable promise as a source of new antimicrobial leads. Their mechanism of action is often multifaceted, ranging from the inhibition of essential bacterial enzymes to the disruption of cell membrane integrity.
Key areas of application in antimicrobial research include:
-
Broad-Spectrum Antibacterial Activity: Various synthetic and natural benzodioxole compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives of benzodioxole have shown inhibitory effects against pathogenic strains like Staphylococcus aureus (including MRSA) and Escherichia coli.[4][5]
-
Antifungal Potential: Benzodioxole-imidazole hybrids and other derivatives have demonstrated significant activity against fungal pathogens such as Candida albicans.[6]
-
Enzyme Inhibition: A key mechanism of action for some benzodioxole derivatives is the inhibition of crucial bacterial enzymes. For example, certain compounds have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid biosynthesis.[1][7][8][9]
-
Biofilm Inhibition: The ability of bacteria to form biofilms contributes significantly to their resistance to conventional antibiotics. Certain benzodioxole compounds, such as piperine, have been shown to inhibit biofilm formation in pathogens like Candida albicans.[10]
-
Structure-Activity Relationship (SAR) Studies: The benzodioxole scaffold allows for diverse chemical modifications. SAR studies have revealed that the nature and position of substituents on the benzodioxole ring significantly influence the antimicrobial potency and spectrum of activity, providing a rational basis for the design of more effective antimicrobial agents.[6][11]
Data Presentation: Antimicrobial Activity of Benzodioxole Derivatives
The following tables summarize the quantitative antimicrobial activity of selected benzodioxole derivatives against various microbial strains.
Table 1: Antibacterial Activity of Benzodioxole Derivatives (MIC/MBC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Selenocyanate Benzodioxyl Derivative (2a) | Staphylococcus epidermidis | 12.5 | 12.5 | [12] |
| Schiff Base Derivative (10) | Staphylococcus aureus | 3.89-7.81 (µM) | - | [1] |
| Schiff Base Derivative (10) | Escherichia coli | 3.89-7.81 (µM) | - | [1] |
| Safrole | Staphylococcus aureus (MDR) | ≥1024 | - | [13] |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8) | Staphylococcus aureus | 0.0619 (µmol/mL) | - | [7] |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8) | Bacillus subtilis | 0.1859 (µmol/mL) | - | [7] |
Table 2: Antifungal Activity of Benzodioxole Derivatives (MIC/MFC in µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Benzodioxole-imidazole hybrid (5l) | Candida albicans | 0.148 (µmol/mL) | - | [6] |
| Benzodioxole-imidazole hybrid (5m) | Candida albicans | 0.148 (µmol/mL) | - | [6] |
| Benzodioxole-imidazole hybrid (5b) | Candida tropicalis | 0.289 (µmol/mL) | - | [6] |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8) | Candida albicans | 0.1859 (µmol/mL) | - | [7] |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8) | Aspergillus niger | 0.1859 (µmol/mL) | - | [7] |
| Piperine | Candida albicans | - | BIC: 32 | [10] |
| Cinnamaldehyde | Candida albicans | - | BIC: 64 | [10] |
Note: BIC stands for Biofilm Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the antimicrobial evaluation of benzodioxole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
- 96-well microtiter plates (sterile)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal strains
- Benzodioxole compound stock solution (in a suitable solvent like DMSO)
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth with solvent)
- Sterile pipette tips and multichannel pipette
- Incubator
- Microplate reader (optional)
- 0.5 McFarland turbidity standard
2. Procedure:
- Inoculum Preparation:
- From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
- Serial Dilution of Test Compound:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the benzodioxole compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well.
- Inoculation:
- Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
- Controls:
- Growth Control: Wells containing broth and inoculum only.
- Sterility Control: Wells containing broth only.
- Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
- Positive Control: A row with a standard antibiotic prepared in the same manner as the test compound.
- Incubation:
- Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is suitable for preliminary screening of antimicrobial activity.
1. Materials:
- Mueller-Hinton Agar (MHA) plates
- Bacterial or fungal strains
- Benzodioxole compound solution
- Sterile cork borer (6-8 mm diameter)
- Sterile swabs
- Positive and negative controls
- Incubator
2. Procedure:
- Inoculum Preparation:
- Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
- Plate Inoculation:
- Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
- Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
- Well Creation and Sample Addition:
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create wells in the agar.
- Add a defined volume (e.g., 50-100 µL) of the benzodioxole compound solution, positive control, and negative control into separate wells.
- Incubation:
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
- Result Interpretation:
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the ability of a compound to inhibit biofilm formation.[1][2][14]
1. Materials:
- 96-well flat-bottom microtiter plates (sterile)
- Tryptic Soy Broth (TSB) or other suitable growth medium
- Bacterial strain
- Benzodioxole compound
- 0.1% Crystal Violet solution
- 30% Acetic acid or 95% Ethanol
- Phosphate-buffered saline (PBS)
- Microplate reader
2. Procedure:
- Inoculum and Compound Preparation:
- Prepare a bacterial suspension and dilute it in the growth medium to the desired concentration (e.g., 10⁶ CFU/mL).
- Prepare serial dilutions of the benzodioxole compound in the growth medium in the wells of the microtiter plate.
- Biofilm Formation:
- Add the bacterial inoculum to the wells containing the compound dilutions.
- Include a growth control (bacteria in medium only) and a sterility control (medium only).
- Incubate the plate at 37°C for 24-48 hours without shaking.
- Staining:
- Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.
- Air-dry the plate.
- Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
- Solubilization and Quantification:
- Discard the crystal violet solution and wash the wells thoroughly with water until the washings are clear.
- Air-dry the plate completely.
- Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
- Incubate for 10-15 minutes.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the antimicrobial research of benzodioxole compounds.
Conclusion
Benzodioxole and its derivatives represent a valuable and versatile chemical scaffold for the development of novel antimicrobial agents. Their diverse mechanisms of action and the potential for chemical modification make them attractive candidates for further investigation in the fight against antimicrobial resistance. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm and hyphal inhibitory synergistic effects of phytoactives piperine and cinnamaldehyde against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
Application Notes and Protocols for Evaluating the Efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel benzamide derivative with potential therapeutic applications. This document provides a comprehensive guide to utilizing cell-based assays for the evaluation of its efficacy. The protocols detailed herein are designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its engagement with intracellular targets. These assays are fundamental for characterizing the mechanism of action and determining the therapeutic potential of this and similar compounds. While the precise mechanism of this compound is under investigation, these protocols are based on the common mechanisms of action for anti-cancer compounds, which often involve the induction of apoptosis.
Hypothetical Signaling Pathway for this compound
To illustrate a potential mechanism of action for the purpose of these application notes, we hypothesize that this compound induces apoptosis through the intrinsic pathway by targeting a pro-survival protein, leading to the activation of the caspase cascade.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of a new compound. The following workflow outlines the recommended sequence of experiments.
Caption: Recommended experimental workflow for compound evaluation.
Data Presentation
Consistent and clear data presentation is essential for comparing results across different assays and experiments. The following tables provide a template for summarizing quantitative data.
Table 1: Cell Viability (MTT Assay) - IC50 Determination
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| Cell Line A | 48 | |
| Cell Line A | 72 | |
| Cell Line B | 24 | |
| Cell Line B | 48 | |
| Cell Line B | 72 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| Compound | IC50/2 | |||
| Compound | IC50 | |||
| Compound | 2 x IC50 | |||
| Positive Control | - |
Table 3: Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| Compound | IC50/2 | ||
| Compound | IC50 | ||
| Compound | 2 x IC50 | ||
| Positive Control | - |
Table 4: Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Treatment Group | Temperature (°C) | Relative Protein Abundance (Normalized to 37°C) |
| Vehicle Control | 37 | 1.00 |
| Vehicle Control | 45 | |
| Vehicle Control | 50 | |
| Vehicle Control | 55 | |
| Vehicle Control | 60 | |
| Vehicle Control | 65 | |
| Compound (10 µM) | 37 | 1.00 |
| Compound (10 µM) | 45 | |
| Compound (10 µM) | 50 | |
| Compound (10 µM) | 55 | |
| Compound (10 µM) | 60 | |
| Compound (10 µM) | 65 |
Experimental Protocols
Preparation of this compound
Proper handling and preparation of the compound are critical for reproducible results.
-
Stock Solution Preparation:
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the final desired concentrations.
-
The final concentration of DMSO in the cell culture should be consistent across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[2]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.[3][4]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at the desired concentrations for the specified time. Include untreated and vehicle controls.[2]
-
Cell Harvesting: After treatment, collect both adherent and floating cells.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[2]
-
Data Interpretation:
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]
-
Materials:
-
96-well white-walled cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Plate-reading luminometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the lyophilized assay substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[6]
-
Assay Execution: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[6]
-
Incubation: Mix the contents on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[6]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[6]
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][8]
-
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
-
-
Protocol:
-
Cell Treatment: Treat cells in culture dishes with the compound or vehicle control for a specified time.
-
Cell Lysis: Harvest cells and resuspend them in PBS with a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by Western blotting for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature and normalize them to the intensity at 37°C. Plot the relative protein abundance against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Logical Relationship of Assays
The chosen assays are interconnected and provide a comprehensive picture of the compound's efficacy.
Caption: Logical flow from target engagement to apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide as a Potential Antioxidant Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The development of novel and potent antioxidant agents is a significant area of research in drug discovery. This document provides a detailed framework for the investigation of the antioxidant potential of a novel benzamide derivative, 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide.
While specific experimental data for this compound is not yet available, these application notes offer comprehensive protocols for its synthesis and for a battery of in vitro and cell-based assays to thoroughly characterize its antioxidant profile.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of 2-aminobenzoic acid with 5-amino-1,3-benzodioxole.
Materials:
-
2-aminobenzoic acid
-
5-amino-1,3-benzodioxole
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/HOBt)
-
Anhydrous toluene or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
Protocol:
-
Activation of 2-aminobenzoic acid: A mixture of 2-aminobenzoic acid in freshly distilled thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is then removed under vacuum to yield the crude acid chloride.
-
Amide bond formation: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of 5-amino-1,3-benzodioxole in toluene at room temperature.
-
Work-up: The reaction mixture is stirred for 2 hours and then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Data Presentation: In Vitro Antioxidant Capacity
Quantitative data from in vitro antioxidant assays are essential for comparing the potency of a novel compound to established standards. The following tables provide a template for presenting such data.
Table 1: Radical Scavenging Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | Data | Data |
| Ascorbic Acid (Standard) | Data | Data |
| Trolox (Standard) | Data | Data |
Table 2: Reducing Power
| Compound | FRAP Value (mM Fe(II)/mM) |
| This compound | Data |
| Ascorbic Acid (Standard) | Data |
| Trolox (Standard) | Data |
Table 3: Cellular Antioxidant Activity
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound | Data |
| Quercetin (Standard) | Data |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1][2]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in methanol or DMSO)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a series of dilutions of the test compound and the standard in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[4]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compound and standard solutions
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate the plate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][4]
Materials:
-
FRAP reagent:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio.
-
-
Test compound and standard solutions
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound or standard at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 10 minutes.[5]
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
The FRAP value is expressed as millimoles of Fe(II) equivalents per millimole of the compound.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[5][6]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator
-
Test compound and quercetin (standard) solutions
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.[5]
-
Treatment: Treat the cells with various concentrations of the test compound or quercetin for 1 hour.[5]
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 30 minutes.[5]
-
Induction of Oxidative Stress: Wash the cells again and add 600 µM AAPH to induce oxidative stress.[5]
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve for both the control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control. Results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
Visualizations
Caption: Workflow for synthesis, screening, and evaluation of the antioxidant potential.
Caption: Potential antioxidant signaling pathways modulated by the novel compound.
Conclusion
The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of this compound as a potential antioxidant agent. By systematically applying these in vitro and cell-based assays, researchers can effectively characterize its antioxidant capacity and elucidate its potential mechanisms of action. This systematic approach is crucial in the early stages of drug discovery for identifying promising candidates for further development as therapeutic agents against oxidative stress-related diseases.
References
- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Novel Benzamides
Introduction
Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug development.[1][2] Their therapeutic potential spans various fields, including oncology, neuroscience, and immunology. Depending on their structural modifications, benzamides can act as dopamine receptor antagonists, histone deacetylase (HDAC) inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and anti-inflammatory agents.[3][4][5][6] In vivo studies are a critical step in the preclinical development of novel benzamides to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism.[7][8] This document provides a framework for designing and conducting in vivo animal studies with novel benzamide derivatives.
Mechanism of Action and Corresponding In Vivo Models
The experimental design for in vivo studies of novel benzamides is highly dependent on their mechanism of action.
Dopamine D2 Receptor Antagonists
Many benzamide derivatives function as antagonists of the dopamine D2 receptor.[3] This activity is central to their use as antipsychotic and prokinetic agents.[1] D2 receptor antagonists can modulate dopamine signaling in the brain.[9][10]
-
Animal Models:
-
Rodent models of psychosis: Pharmacologically induced models (e.g., using amphetamine or phencyclidine) or genetic models can be used to assess antipsychotic potential.
-
Conditioned Place Preference (CPP): This model is used to evaluate the rewarding or aversive effects of a compound and how it might modulate the rewarding effects of other substances.[11]
-
-
Efficacy Endpoints:
-
Reduction of hyperlocomotion in open-field tests.
-
Changes in prepulse inhibition of the startle reflex.
-
Assessment of cognitive function in relevant behavioral tasks.
-
Histone Deacetylase (HDAC) Inhibitors
A growing number of benzamide derivatives have been identified as HDAC inhibitors.[4][12] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[13][14] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, altering chromatin structure and gene transcription, which can induce cell cycle arrest, apoptosis, and cell differentiation in cancer cells.[12][14]
-
Animal Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[4] This is a widely used model to test the anti-tumor activity of novel compounds.[7]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.
-
-
Efficacy Endpoints:
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Certain benzamides act as PARP inhibitors, which are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[7] PARP enzymes are crucial for the repair of single-strand DNA breaks.[7] Inhibition of PARP leads to the accumulation of these breaks, which are converted to double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a process known as synthetic lethality.[7][15]
-
Animal Models:
-
Efficacy Endpoints:
Anti-inflammatory Benzamides
Some benzamides exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[5] NF-κB is a key transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α.[5]
-
Animal Models:
-
Lipopolysaccharide (LPS)-induced inflammation: LPS is administered to rodents to induce a systemic inflammatory response.
-
Collagen-induced arthritis: A model for rheumatoid arthritis.[12]
-
-
Efficacy Endpoints:
-
Reduction in plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Reduction in paw edema in arthritis models.
-
Histopathological evaluation of inflamed tissues.
-
Data Presentation
Table 1: Example of Tumor Growth Inhibition Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, PO | 1500 ± 250 | - | +2.5 |
| Novel Benzamide | 25 | Daily, PO | 750 ± 150 | 50 | -1.0 |
| Novel Benzamide | 50 | Daily, PO | 300 ± 100 | 80 | -5.2 |
| Positive Control | 10 | Daily, PO | 450 ± 120 | 70 | -8.0 |
TGI: Tumor Growth Inhibition
Table 2: Example of Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Novel Benzamide | 5 | IV | 4458 | 0.08 | 1674 | 1.5 |
| Novel Benzamide | 10 | PO | 850 | 1.0 | 2500 | 2.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.
Table 3: Example of Acute Toxicity Study Observations in Mice
| Dose (mg/kg) | Number of Animals | Clinical Signs | Body Weight Change (Day 7) | Mortality |
| 100 | 3 | None observed | +5% | 0/3 |
| 200 | 3 | Lethargy, piloerection | -2% | 0/3 |
| 400 | 3 | Severe lethargy, ataxia | -10% | 1/3 |
| 800 | 3 | Moribund | - | 3/3 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Anticancer Benzamides
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.[4][17]
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of the novel benzamide, positive control).[7]
-
Prepare the novel benzamide in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administer the treatment according to the planned dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).[3]
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and monitor the body weight and overall health of the mice regularly as indicators of toxicity.[7]
-
The study can be terminated when tumors in the control group reach a specific size, after a predetermined treatment duration, or if signs of excessive toxicity are observed.[7]
-
-
Data Analysis:
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant rodent species, often Sprague-Dawley rats or BALB/c mice.[18]
-
Drug Administration:
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the novel benzamide in plasma samples.
-
-
Data Analysis:
Protocol 3: Acute Toxicity Study
-
Animal Model: Use two rodent species (e.g., mice and rats).[17][21]
-
Dose Escalation:
-
Administer single, escalating doses of the novel benzamide to different groups of animals.
-
-
Observation:
-
Closely monitor the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions) for a specified period (e.g., 7-14 days).
-
Record body weight changes.
-
-
Endpoint:
-
Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
At the end of the study, perform a gross necropsy and consider histopathological examination of major organs.[17]
-
Mandatory Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 9. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dopamine Receptor Antagonists on the Acquisition of Ethanol-Induced Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors in cancer therapy. [vivo.weill.cornell.edu]
- 14. mdpi.com [mdpi.com]
- 15. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 18. mdpi.com [mdpi.com]
- 19. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Enzymatic Inhibition of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a synthetic organic compound with a chemical structure that suggests potential biological activity. While specific enzymatic targets for this compound have not been extensively documented in publicly available literature, its structural motifs, particularly the benzamide core, are present in a class of enzyme inhibitors known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]
These application notes provide a comprehensive guide to investigating the potential inhibitory effects of this compound on PARP enzymes. The protocols detailed below describe both biochemical and cell-based assays to determine the potency and mechanism of inhibition.
Signaling Pathway of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key sensor of DNA single-strand breaks (SSBs).[5][6] Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][7] This process, known as PARylation, serves as a scaffold to recruit a cascade of DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[2] If these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, which are repaired by pathways like homologous recombination (HR), often defective in certain cancers.[3] PARP inhibitors block this repair mechanism, leading to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality in HR-deficient cells.[3][6]
Data Presentation
The inhibitory potential of this compound should be quantified and compared with known PARP inhibitors. The following tables provide a template for presenting such data.
Table 1: Biochemical Inhibition of PARP Enzymes
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Olaparib (Positive Control) | 1-5 | 1-5 |
| Veliparib (Positive Control) | 5-10 | 2-5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of PARP Inhibitors
| Compound | Cellular PAR Inhibition EC50 (nM) | Cell Viability IC50 (µM) - BRCA1 deficient cells | Cell Viability IC50 (µM) - BRCA1 proficient cells |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Olaparib (Positive Control) | 10-50 | 0.1-1 | >10 |
| Veliparib (Positive Control) | 20-100 | 1-5 | >20 |
EC50 is the concentration of a drug that gives half-maximal response. IC50 for cell viability is the concentration that reduces cell viability by 50%.
Experimental Protocols
The following are detailed protocols for assessing the PARP inhibitory activity of this compound.
Experimental Workflow
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Preclinical Formulation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a novel benzamide derivative with potential therapeutic applications. Early-stage preclinical evaluation is critical to determine its pharmacokinetic profile, efficacy, and safety. A significant hurdle in the preclinical development of many new chemical entities (NCEs), particularly those with complex aromatic structures like the target compound, is poor aqueous solubility. This can lead to low and variable oral bioavailability, hindering an accurate assessment of the compound's potential.
These application notes provide a comprehensive guide to developing a suitable formulation for preclinical in vivo studies of this compound. The focus is on strategies to address potential poor solubility and enhance systemic exposure.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes key parameters to be determined.
| Property | Method | Importance in Formulation Development |
| Molecular Weight | Mass Spectrometry | Calculation of molar concentrations. |
| pKa | Potentiometric Titration, UV-Vis | Predicts the ionization state at different pH values, influencing solubility and dissolution rate in the gastrointestinal tract.[1] |
| LogP/LogD | HPLC, Shake-Flask Method | Indicates the lipophilicity of the compound, which affects solubility in both aqueous and lipid-based vehicles and permeability across biological membranes.[2] |
| Aqueous Solubility | Shake-Flask Method (in water, PBS) | Determines the intrinsic solubility and identifies the need for solubility enhancement techniques. |
| pH-Solubility Profile | Shake-Flask Method (at various pHs) | Crucial for selecting appropriate pH-modifying excipients and predicting in vivo dissolution.[1] |
| Solid-State Properties | DSC, TGA, XRPD | Identifies crystalline form, polymorphism, and thermal stability, which can impact dissolution and bioavailability.[3] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides an indication of the compound's purity and lattice energy, which can correlate with solubility. |
Formulation Strategies for Preclinical Studies
Given that many benzamide derivatives exhibit poor water solubility, several strategies can be employed to enhance the bioavailability of this compound for preclinical testing.[4] The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration (typically oral or intravenous for preclinical studies), and the required dose.
A decision-making workflow for selecting an appropriate formulation strategy is presented below.
Caption: Formulation strategy selection workflow.
Solution Formulations
For intravenous administration, a solution is typically required. If the compound has sufficient solubility in a pharmaceutically acceptable vehicle, this is the most straightforward approach.
-
pH-Adjusted Aqueous Solutions: If the compound is ionizable, adjusting the pH of the vehicle can significantly increase solubility.[1]
-
Co-solvent Systems: For compounds with poor aqueous solubility, a mixture of water and a water-miscible organic solvent (co-solvent) can be used.[4] Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
Suspension Formulations
If a solution is not feasible due to poor solubility or high dose requirements, a suspension can be developed.
-
Micronization: Reducing the particle size of the drug substance increases the surface area, which can enhance the dissolution rate.[1][3]
-
Wetting and Suspending Agents: Surfactants (e.g., Tween 80) are used to improve the wettability of the drug particles, while suspending agents (e.g., carboxymethyl cellulose) increase the viscosity of the vehicle to prevent settling.[2]
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[1][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2]
Complexation
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility.[1][3]
Experimental Protocols
Protocol 1: Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at pH 7.4
-
pH buffers (e.g., pH 2, 4, 6, 8, 10)
-
HPLC grade water, acetonitrile, and methanol
-
Vials, shaker, centrifuge, HPLC system
Procedure:
-
Add an excess amount of the compound to vials containing the different pH buffers and PBS.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC method.
Protocol 2: Preparation of a Co-solvent Formulation
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system for oral gavage.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Water for injection
-
Glass vials, magnetic stirrer, analytical balance
Procedure:
-
Weigh the required amount of the compound.
-
Prepare the co-solvent vehicle. A common preclinical vehicle is 40% PEG 400, 10% PG, and 50% water.
-
Add the compound to the vehicle in a glass vial.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability must be confirmed.
-
Visually inspect the solution for any undissolved particles.
Protocol 3: Preparation of a Micronized Suspension
Objective: To prepare a 20 mg/mL micronized suspension of this compound for oral gavage.
Materials:
-
Micronized this compound (particle size < 10 µm)
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water
-
0.1% (w/v) Tween 80
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle by dissolving HPMC and Tween 80 in water.
-
Weigh the required amount of micronized compound.
-
In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This process, known as levigation, ensures proper wetting of the particles.
-
Gradually add the remaining vehicle while mixing continuously.
-
For a more uniform suspension, the mixture can be further processed using a homogenizer.
Analytical Characterization of Formulations
All formulations should be characterized for appearance, drug concentration, pH, and physical stability before in vivo administration.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution, free of particles (for solutions). Uniform, easily re-suspendable (for suspensions). |
| Drug Concentration | HPLC-UV | 90-110% of the target concentration. |
| pH | pH meter | Within the acceptable range for the route of administration. |
| Physical Stability | Visual Inspection over time, particle size analysis | No precipitation or significant particle size growth over the intended period of use. |
Preclinical Formulation Development Workflow
The following diagram illustrates the general workflow for developing a preclinical formulation.
Caption: Preclinical formulation development workflow.
Hypothetical Signaling Pathway
While the specific biological target of this compound is not defined here, many benzamide derivatives are known to interact with signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide.
Troubleshooting Guides
Issue 1: The compound is poorly soluble in aqueous buffers.
Possible Cause: The chemical structure of this compound contains multiple aromatic rings (a benzamide, a substituted benzene ring, and a benzodioxole moiety), which contribute to its hydrophobic nature and low aqueous solubility.
Solutions:
-
Co-solvency: Employing a mixture of water and a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the organic co-solvent and gradually increase it to find the optimal ratio that dissolves the compound without negatively impacting downstream experiments.
-
pH Adjustment: The presence of an amino group suggests that the compound's solubility may be pH-dependent. In acidic conditions, the amino group can become protonated, increasing its polarity and potentially its aqueous solubility. Experiment with a range of acidic buffers (e.g., pH 2-5) to determine the effect on solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.
Issue 2: Precipitation of the compound is observed upon dilution of a stock solution into an aqueous buffer.
Possible Cause: This is a common issue when a compound is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower. This can lead to supersaturation and subsequent precipitation.
Solutions:
-
Optimize Co-solvent Percentage: Reduce the concentration of the organic solvent in the final solution. This can be achieved by preparing a more dilute stock solution or by using a smaller volume of the stock solution for dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid sudden supersaturation.
-
Inclusion of a Stabilizer: Incorporating a surfactant or a polymer like hydroxypropyl methylcellulose (HPMC) in the aqueous dilution buffer can help to stabilize the compound and prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are most suitable for dissolving this compound?
A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective in dissolving this compound. Polar protic solvents like ethanol and methanol may also be suitable, though potentially to a lesser extent.
Q3: How can I improve the solubility for in vitro cell-based assays?
A3: For cell-based assays, it is critical to use a solubilization method that is non-toxic to the cells. The recommended approach is to prepare a high-concentration stock solution in a biocompatible solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize cytotoxicity. If solubility is still an issue, consider using complexation with cyclodextrins.
Q4: What is cyclodextrin complexation and how can it help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity. This complex is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Reducing the polarity of the solvent system.[1] | Simple to implement, effective for many compounds. | The organic solvent may interfere with biological assays or cause toxicity.[1] |
| pH Adjustment | Ionizing the molecule to increase its polarity.[2][3] | Can be very effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups; may not be suitable for all experimental conditions. |
| Surfactants | Forming micelles to encapsulate the hydrophobic drug.[2][3] | Can significantly increase apparent solubility. | Surfactants can have their own biological effects and may not be suitable for all applications. |
| Complexation | Forming inclusion complexes with agents like cyclodextrins.[2][3] | Often biocompatible and can improve stability. | May not be effective for all compounds; can be more expensive. |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix.[2] | Can improve dissolution rate and apparent solubility.[2] | Requires more complex formulation development. |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
In a mortar, create a paste by adding a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to a specific molar ratio of HP-β-CD.
-
Gradually add a pre-weighed amount of this compound to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be tested for its aqueous solubility.
Visualizations
Caption: Workflow for overcoming solubility issues.
Caption: Relationship between structure and solubility strategies.
References
Technical Support Center: Synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Our aim is to help you improve reaction yields, minimize impurities, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound, which is an amide coupling reaction, can stem from several factors. The most common issues include inefficient activation of the carboxylic acid (2-aminobenzoic acid), reduced nucleophilicity of the amine (5-amino-1,3-benzodioxole), and suboptimal reaction conditions. Incomplete activation of the carboxylic acid by the coupling reagent is a frequent culprit. Additionally, the aniline derivative (5-amino-1,3-benzodioxole) is a relatively weak nucleophile, which can lead to slow or incomplete reactions. It is also crucial to ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
Q2: I am observing significant impurity formation alongside my desired product. What are the likely side reactions and how can I minimize them?
A2: A common side reaction in amide couplings, especially when using carbodiimide-based reagents, is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid intermediate rearranges. To mitigate this, the addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is recommended. Another potential issue is the self-coupling of 2-aminobenzoic acid. Optimizing the order of addition of reagents, specifically by pre-activating the carboxylic acid before adding the amine, can help to minimize this.
Q3: Which coupling reagent is most suitable for this specific synthesis?
A3: For the coupling of a weakly nucleophilic amine like an aniline derivative, a more potent coupling reagent is often required. While standard carbodiimides like DCC or EDC can be used, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[1] HATU is known for its high efficiency, fast reaction rates, and its ability to suppress racemization.[1] Phosphonium reagents like PyBOP are also excellent alternatives for challenging couplings.
Q4: How critical is the choice of solvent and base in this reaction?
A4: The choice of solvent and base is highly critical. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to ensure the solubility of the reactants. The base is crucial for neutralizing any acidic byproducts and for deprotonating the carboxylic acid. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is preferred to avoid side reactions with the activated carboxylic acid. The amount of base used can also influence the rate of the reaction.[1]
Q5: My product is difficult to purify. What are the recommended purification strategies?
A5: Purification of 2-amino-N-(aryl)benzamides can often be achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system may be necessary to achieve good separation from impurities. Common solvents for recrystallization of similar compounds include ethanol/water or ethyl acetate/heptane mixtures. If recrystallization is insufficient, silica gel column chromatography is the next step. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Monitoring the fractions by thin-layer chromatography (TLC) is essential to isolate the pure product.
Data Presentation
Table 1: Effect of Coupling Reagent on a Representative Amide Coupling Reaction
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) |
| EDC | HOBt | DIPEA | DMF | 12 | 65 |
| DCC | HOBt | TEA | DCM | 18 | 60 |
| HATU | None | DIPEA | DMF | 4 | 92 |
| PyBOP | None | DIPEA | DMF | 6 | 88 |
This table presents representative data for a similar amide coupling reaction to illustrate the potential impact of different coupling reagents on the reaction outcome.
Table 2: Influence of Solvent and Base on Yield in a HATU-mediated Coupling
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | DIPEA | 25 | 4 | 92 |
| DCM | DIPEA | 25 | 8 | 78 |
| THF | DIPEA | 25 | 12 | 70 |
| DMF | TEA | 25 | 6 | 85 |
This table provides illustrative data on how the choice of solvent and base can affect the yield of a HATU-mediated amide coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound using HATU
This protocol describes a general procedure for the synthesis of the target molecule using HATU as the coupling reagent.
Materials:
-
2-aminobenzoic acid
-
5-amino-1,3-benzodioxole
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
In a separate flask, dissolve 5-amino-1,3-benzodioxole (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add the solution of 5-amino-1,3-benzodioxole dropwise to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of Novel Benzodioxole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of novel benzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of novel benzodioxole derivatives?
Common impurities can include unreacted starting materials, such as 1,3-benzodioxole and acylating or alkylating agents, byproducts from side reactions, and residual solvents from the reaction and workup.[1] The specific impurities will largely depend on the synthetic route employed. For instance, in Friedel-Crafts acylation, byproducts from polysubstitution or rearrangement can occur.[2] In syntheses starting from catechol, incomplete reaction can leave residual catechol, which can be challenging to remove.[3][4]
Q2: What is the best initial approach to purifying a crude novel benzodioxole derivative?
A standard initial purification step is an aqueous workup to remove water-soluble impurities and unreacted polar reagents.[1] This typically involves washing the organic layer with a mild base, such as sodium bicarbonate solution, to remove acidic impurities, followed by a brine wash to reduce the amount of dissolved water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[1] Following the workup, techniques like recrystallization or column chromatography are often employed for further purification.[5]
Q3: How can I effectively monitor the progress of my purification?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will result in a single spot for the final product.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of purity throughout the purification process.[6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | During aqueous workups, ensure complete phase separation and avoid aspirating the organic layer with the aqueous layer. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. |
| Improper Column Chromatography Technique | Avoid overloading the column with crude product. Ensure the elution solvent system is optimized through TLC to provide good separation and that the elution is not too rapid, which can lead to broad, mixed fractions.[1][7] |
| Suboptimal Recrystallization Solvent | The chosen solvent may be too effective, leading to significant product loss in the mother liquor.[7] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7][8] Experiment with different solvents or solvent pairs. |
| Product Degradation on Silica Gel | Some benzodioxole derivatives may be unstable on acidic silica gel.[9] Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.[7][9] |
Issue 2: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Chromophoric Byproducts | High reaction temperatures can sometimes lead to the formation of colored byproducts.[2] Consider optimizing the reaction temperature. |
| Residual Metal Catalyst | If a metal catalyst (e.g., Palladium) was used in the synthesis, traces may remain in the product.[10] Washing the organic layer with a solution of a chelating agent like sodium thiosulfate during workup can help remove residual metals.[10] |
| Oxidation of Phenolic Impurities | If starting materials or byproducts contain phenolic groups, they can oxidize to form colored quinone-type structures. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] |
| Ineffective Decolorization | If using recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1] |
Issue 3: Multiple Spots on TLC After Purification
| Potential Cause | Troubleshooting Step |
| Ineffective Purification Method | The chosen purification technique may not be suitable for separating the specific impurities present. If column chromatography was used, try a different solvent system with varying polarity or consider a different stationary phase.[1] If recrystallization was attempted, a different solvent system may be required.[1] |
| Co-elution of Isomers | Positional isomers of substituted benzodioxole derivatives can have very similar polarities, making them difficult to separate by standard column chromatography. High-resolution techniques like preparative HPLC may be necessary for their separation.[5][12] |
| On-Column Decomposition | The compound may be degrading on the silica gel column, leading to the appearance of new spots in the collected fractions.[9] As mentioned previously, test for silica stability and consider alternative stationary phases if necessary.[9] |
Experimental Protocols
Protocol 1: Recrystallization of a Novel Benzodioxole Derivative
-
Dissolution: In an appropriately sized flask, dissolve the crude benzodioxole derivative in the minimum amount of a suitable hot solvent. Common solvents to screen include ethanol, ethyl acetate/hexanes, and toluene.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a glass column.[1][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[5] After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (e.g., from 100% hexane to a hexane/ethyl acetate mixture).[7][11]
-
Fraction Collection: Collect the eluent in separate fractions.[5]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.[1][7]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[11]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
Mobile Phase Preparation: Prepare the mobile phases. A common combination for reversed-phase HPLC is a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[6][12] Degas the solvents before use.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).[12] Filter the sample solution through a 0.22 or 0.45 µm filter before injection.[5][6]
-
Analysis: Inject the sample onto the HPLC system equipped with an appropriate column (e.g., C18).[12] Run the analysis using a developed method.
-
Data Processing: The purity is typically calculated based on the area percentage of the main peak in the chromatogram.[12]
Quantitative Data Summary
The following tables provide representative data for HPLC analysis of benzodioxole derivatives. Note that these are hypothetical values and actual results will be method- and instrument-dependent.
Table 1: HPLC Method Parameters for Purity Analysis [12]
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~15 minutes | ~10 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
Table 2: Representative Quantitative HPLC Data [6]
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| 5-Bromo-1,3-benzodioxole | 6.2 | 0.04 | 0.12 | >0.999 |
| Benzodioxole Derivative X | 9.8 | 0.08 | 0.24 | >0.998 |
| Benzodioxole Derivative Y | 12.1 | 0.06 | 0.18 | >0.999 |
Visualizations
Caption: General purification workflow for novel benzodioxole derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Viability Assays for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Welcome to the technical support center for optimizing cell viability assays with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when working with this compound and cell viability assays.
Q1: What is the first step I should take before running a cell viability assay with a novel compound like this compound?
A1: Before initiating cell-based assays, it is crucial to characterize the solubility and stability of your compound. Ensure that this compound is fully dissolved in a solvent that is non-toxic to your cells at the final concentration used in the experiment. It is also important to determine the stability of the compound in your chosen cell culture medium over the time course of your experiment.
Q2: Which cell viability assay is most suitable for testing this compound?
A2: The choice of assay depends on several factors, including the expected mechanism of action of the compound, the cell type, and available equipment.
-
MTT and XTT assays are colorimetric assays that measure metabolic activity.[1][2] They are widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.[3]
-
CellTiter-Glo® is a luminescence-based assay that measures ATP levels, which is a good indicator of metabolically active cells.[4] It is generally more sensitive and less prone to interference from colored compounds than MTT or XTT assays.[3]
It is often recommended to use more than one type of cell viability assay to confirm results.[5]
Q3: My blank wells (media only) have high background absorbance in my MTT/XTT assay. What could be the cause?
A3: High background absorbance in blank wells can be caused by several factors:
-
Contamination: The culture medium may be contaminated with bacteria or yeast.[6][7]
-
Reagent Instability: The MTT or XTT reagent may have been exposed to light for extended periods or may be contaminated.[8]
-
Media Components: Some media components, like ascorbic acid, can non-enzymatically reduce the tetrazolium salts, leading to a false positive signal.[3]
Q4: I am observing an increase in signal in my XTT assay at high concentrations of this compound, even though I expect cytotoxicity. What could be happening?
A4: This phenomenon can be due to a few reasons:
-
Compound Interference: The compound itself might be directly reducing the XTT reagent, leading to a color change independent of cell viability. To test for this, run a control experiment with the compound in cell-free media with the XTT reagent.[9]
-
Increased Metabolic Activity: In some cases, a compound can induce a temporary increase in metabolic activity before causing cell death.[9]
Q5: My CellTiter-Glo® results are variable between replicates. How can I improve consistency?
A5: Variability in CellTiter-Glo® assays can often be attributed to:
-
Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis and release of ATP.[10]
-
Temperature Fluctuations: Allow the plate and reagents to equilibrate to room temperature before measurement, as luciferase activity is temperature-dependent.[11]
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of both cell suspension and reagent.
II. Troubleshooting Guides
This section provides structured tables to help you troubleshoot specific issues you may encounter during your experiments.
Troubleshooting for MTT/XTT Assays
| Problem | Potential Cause | Recommended Solution |
| High absorbance in blank wells | Media contamination (bacterial or yeast).[6][7] | Use fresh, sterile media. Ensure aseptic technique. |
| Reagent instability due to light exposure.[8] | Store MTT/XTT reagent protected from light. | |
| Media components reducing the dye.[3] | Test the assay in a serum-free medium or a different medium formulation. Run a cell-free control with the compound and media. | |
| Low absorbance readings in control wells | Insufficient cell number.[6] | Optimize cell seeding density to be within the linear range of the assay. |
| Short incubation time with the reagent.[6] | Increase the incubation time with the MTT/XTT reagent. | |
| Loss of cells during washing steps.[1] | Be gentle during washing steps to avoid detaching adherent cells. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Incomplete solubilization of formazan crystals (MTT).[6] | Ensure complete mixing after adding the solubilization solution. | |
| Pipetting inaccuracies. | Calibrate pipettes and use proper pipetting techniques. |
Troubleshooting for CellTiter-Glo® Assay
| Problem | Potential Cause | Recommended Solution |
| Low luminescent signal | Low cell number. | Increase the number of cells seeded per well. |
| Incomplete cell lysis.[10] | Mix the plate on an orbital shaker for 2 minutes after reagent addition. | |
| ATP degradation. | Ensure the CellTiter-Glo® reagent contains ATPase inhibitors. | |
| High background luminescence | Contamination of reagents or media. | Use fresh, sterile reagents and media. |
| Plate not compatible with luminometer. | Use opaque-walled plates suitable for luminescence measurements.[11] | |
| Variable results between replicates | Temperature not stabilized.[11] | Equilibrate the plate to room temperature for at least 10 minutes before reading. |
| Bubbles in wells. | Centrifuge the plate briefly to remove bubbles. | |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration after reagent addition. |
III. Experimental Protocols
Detailed methodologies for the key cell viability assays are provided below.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.[12]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[2]
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.[2]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.[11]
-
Reagent and Plate Equilibration: Allow the CellTiter-Glo® reagent and the cell plate to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
IV. Visualizations
The following diagrams illustrate common workflows and a potential signaling pathway relevant to cell viability studies.
Caption: General workflow for cell viability assays.
Caption: A simplified intrinsic apoptosis signaling pathway.
This technical support center provides a comprehensive guide for researchers working with this compound in cell viability assays. By following these guidelines, users can optimize their experimental setup, troubleshoot common issues, and obtain reliable and reproducible data.
References
- 1. galaxy.ai [galaxy.ai]
- 2. labbox.es [labbox.es]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. help... XTT assay - Cell Biology [protocol-online.org]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Enhancing the Stability of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amino group and the electron-rich benzodioxole ring may be prone to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond can hydrolyze to form 2-aminobenzoic acid and 5-amino-1,3-benzodioxole, especially at non-neutral pH.
-
Oxidation: The primary amino group and the benzodioxole ring can be susceptible to oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Initial signs of degradation can include a change in the color or clarity of the solution, a shift in pH, or the appearance of new peaks during chromatographic analysis (e.g., HPLC).
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in an aqueous solution.
-
Possible Cause: The pH of the solution may not be optimal for stability. Benzamides can be susceptible to acid or base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method.
-
Buffer Selection: Based on the pH profile, select a buffer system that provides the optimal stability for your intended application.
-
Minimize Exposure: Prepare solutions fresh and use them promptly. If storage is necessary, store at a low temperature and protect from light.
-
Issue 2: The compound appears to be degrading even at a neutral pH.
-
Possible Cause: The degradation may be due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
-
Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation to mitigate oxidative degradation. Conduct compatibility studies to ensure the antioxidant does not interfere with the compound or its intended use.
-
Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce the potential for oxidation.
-
Data Presentation
Table 1: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 3.0 | 0.045 | 15.4 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.005 | 138.6 |
| 9.0 | 0.038 | 18.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Optimization: Optimize the gradient to achieve good resolution between the parent peak and all degradation product peaks observed in the forced degradation studies.
-
Detection: Use a UV detector set at a wavelength where the compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Method Refinement for Kinetic Analysis of Benzamide Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your kinetic analysis of benzamide inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for benzamide inhibitors?
A1: Benzamide inhibitors target a range of proteins, with mechanisms including:
-
Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives act as HDAC inhibitors, a mechanism explored in cancer therapy. The benzamide group often chelates the zinc ion in the enzyme's active site.[1]
-
Dopamine Receptor Antagonism: A significant number of benzamides function as antagonists for dopamine D2-like receptors (D2, D3, and D4), forming the basis for their use as antipsychotics.[2]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide is a known inhibitor of PARP, an enzyme critical for DNA repair.[3][4]
Q2: What are common causes of inconsistent results in my kinetic assays?
A2: Inconsistent results often stem from issues like poor inhibitor solubility, compound aggregation, or off-target effects. Benzamide inhibitors, particularly those with hydrophobic properties, can be prone to these issues.
Q3: How can I improve the solubility of my benzamide inhibitor in aqueous buffers?
A3: To improve solubility, first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock into your final aqueous assay buffer, ensuring the final DMSO concentration is low (ideally <1%) to prevent artifacts. Adjusting the buffer's pH can also help, as the ionization state of the benzamide can affect its solubility.
Q4: I suspect my inhibitor is forming aggregates. How can I confirm and mitigate this?
A4: Compound aggregation can lead to non-specific inhibition and is often characterized by steep, non-sigmoidal dose-response curves. To test for this, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in your assay. A significant rightward shift in the IC50 curve suggests aggregation. Dynamic Light Scattering (DLS) can also be used to directly detect aggregates.
Q5: How do I differentiate between on-target and off-target effects?
A5: To confirm on-target engagement, consider the following:
-
Use a structurally unrelated inhibitor: An inhibitor with a different chemical scaffold that targets the same protein should produce a similar phenotype.
-
Use an inactive analog: A structurally similar but inactive version of your inhibitor should not produce the desired effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can provide direct evidence of target binding within a cellular environment.
Troubleshooting Guides
Issue 1: High variability between replicate wells in an ELISA-based assay.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting volumes for all reagents and samples. Use calibrated pipettes. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents. |
| Plate Edge Effects | Avoid using the outermost wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. |
| Inhibitor Precipitation | Visually inspect diluted inhibitor solutions for any signs of precipitation before adding them to the assay plate. |
Issue 2: No or weak signal in a Surface Plasmon Resonance (SPR) experiment.
| Possible Cause | Troubleshooting Steps |
| Low Protein Activity | Ensure the immobilized protein is active. Use a known binding partner as a positive control. |
| Mass Transport Limitation | Decrease the ligand density on the sensor chip or increase the flow rate of the analyte. |
| Incorrect Buffer Conditions | Ensure the running buffer is optimal for protein stability and binding. Check pH and ionic strength. |
| Small Molecule Analyte | For small molecule analytes, ensure the instrument has sufficient sensitivity. A higher density of the immobilized ligand may be necessary to obtain a detectable signal. |
Issue 3: Inconsistent heats of binding in Isothermal Titration Calorimetry (ITC).
| Possible Cause | Troubleshooting Steps |
| Buffer Mismatch | Ensure the inhibitor and protein are in identical, extensively dialyzed buffer to minimize heats of dilution.[5] |
| Presence of Air Bubbles | Thoroughly degas all solutions before loading them into the calorimeter. |
| Incorrect Concentrations | Accurately determine the concentrations of both the inhibitor and the protein. |
| Protein Aggregation | Centrifuge the protein solution at high speed before the experiment to remove any aggregates.[5] |
Data Presentation
Table 1: Inhibitory Potency (IC50) of Selected Benzamide HDAC Inhibitors.
| Inhibitor | Target | IC50 (µM) | Cell Line/Assay Condition |
| Entinostat (MS-275) | HDAC1 | 0.18 | Recombinant Enzyme |
| Entinostat (MS-275) | HDAC3 | 0.74 | Recombinant Enzyme |
| Mocetinostat (MGCD0103) | HDAC1 | 0.58 | Recombinant Enzyme |
| CI-994 | HDAC1 | 0.83 | Recombinant Enzyme |
Data compiled from multiple sources.
Table 2: Kinetic and Thermodynamic Parameters of Benzamide Inhibitors.
| Inhibitor | Target | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| YM-43611 | Dopamine D3 | 21 | Not Reported | Not Reported | Not Reported | Not Reported |
| YM-43611 | Dopamine D4 | 2.1 | Not Reported | Not Reported | Not Reported | Not Reported |
| MS-275 | HDAC1 | 180 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the general steps for determining the binding kinetics of a benzamide inhibitor to its target protein using SPR.
-
Immobilization of the Target Protein:
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the benzamide inhibitor in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between inhibitor injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᴅ).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
This protocol provides a general workflow for determining the thermodynamic parameters of a benzamide inhibitor binding to its target protein.
-
Sample Preparation:
-
Extensively dialyze the purified target protein and the benzamide inhibitor against the same buffer to ensure a perfect match.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[6][7]
-
Protocol 3: Competitive ELISA for IC50 Determination
This protocol describes a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) of a benzamide inhibitor.
-
Plate Coating:
-
Coat a 96-well microplate with the target protein or a specific antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the benzamide inhibitor.
-
Incubate the inhibitor dilutions with a fixed concentration of a labeled ligand (e.g., biotinylated or enzyme-conjugated) that competes for the same binding site on the target protein.
-
Add this mixture to the coated and blocked plate and incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
If a biotinylated ligand was used, add streptavidin-HRP and incubate.
-
Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., H₂SO₄).
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Benzamide-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges associated with the oral bioavailability of benzamide-based compounds. Below you will find troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do many benzamide-based compounds exhibit low oral bioavailability?
Low oral bioavailability of benzamide derivatives often stems from a combination of factors related to their physicochemical and metabolic properties. Common causes include:
-
Poor Aqueous Solubility: Many benzamide compounds are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The ability of a compound to pass through the intestinal epithelium into the bloodstream can be hindered by its molecular size, polarity, and other structural features.[2]
-
Extensive First-Pass Metabolism: Benzamide compounds can be significantly metabolized by enzymes in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[3]
-
Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively transport the compound back into the intestinal lumen, limiting its net absorption.
Q2: What are the primary strategies to improve the oral bioavailability of benzamide-based compounds?
There are two main approaches to enhance the oral bioavailability of benzamide derivatives:
-
Formulation Strategies: These methods aim to improve the dissolution and absorption of the compound without altering its chemical structure. Key techniques include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[4][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
-
-
Chemical Modification Strategies: These approaches involve altering the molecule's structure to improve its physicochemical or pharmacokinetic properties.
-
Salt Formation: For ionizable benzamide compounds, forming a salt can significantly increase solubility and dissolution rate.[1]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of the parent drug that is converted to the active form in the body. This strategy can be used to improve solubility, permeability, and metabolic stability.
-
Q3: How do the physicochemical properties of a benzamide derivative influence its oral absorption?
The oral absorption of a benzamide compound is highly dependent on its physicochemical properties. Key parameters to consider include:
-
Aqueous Solubility: Higher solubility in the GI fluids generally leads to better absorption.
-
Lipophilicity (LogP): A balance is required. The compound must be lipophilic enough to cross the cell membranes of the intestinal epithelium but also have sufficient aqueous solubility.
-
Molecular Weight (MW): Generally, smaller molecules are more readily absorbed.
-
Hydrogen Bonding Capacity (HBD/HBA): A high number of hydrogen bond donors and acceptors can reduce permeability.[6]
These properties are often evaluated using guidelines like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely for compounds with a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[6]
Troubleshooting Guides
Issue 1: My benzamide compound has poor aqueous solubility.
Initial Assessment: Determine the equilibrium solubility of your compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly increase the dissolution rate.
-
-
Formulation with Solubilizing Excipients:
-
Surfactants: Can improve the wettability and solubilization of the compound.
-
Polymers: Can be used to create amorphous solid dispersions.
-
-
Complexation:
-
Cyclodextrins: Form inclusion complexes that enhance the aqueous solubility of the drug. For example, complexation with hydroxypropyl-β-cyclodextrin has been shown to improve the bioavailability of poorly soluble compounds.[7]
-
-
Lipid-Based Formulations:
-
If the compound is lipophilic, consider formulating it in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the GI tract.[4]
-
-
Salt Formation:
-
If your benzamide has an ionizable group, forming a salt can be a very effective way to increase its solubility and dissolution rate.
-
Issue 2: My compound shows low permeability in a Caco-2 assay.
Initial Assessment: A low apparent permeability coefficient (Papp) in a Caco-2 assay suggests poor intestinal absorption.
Troubleshooting Steps:
-
Assess Efflux:
-
Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.
-
If efflux is confirmed, co-administration with a known P-gp inhibitor (e.g., verapamil) in the assay can confirm this.
-
-
Prodrug Strategy:
-
Design a prodrug of your benzamide that is more lipophilic to enhance passive diffusion across the intestinal epithelium. The prodrug should be designed to be cleaved by enzymes in the blood or tissues to release the active parent drug.
-
-
Formulation with Permeation Enhancers:
-
Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. However, this approach must be carefully evaluated for potential toxicity.
-
Issue 3: High in vitro permeability but low in vivo bioavailability.
Initial Assessment: This scenario often points towards extensive first-pass metabolism.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Assess the metabolic stability of your compound in liver microsomes or S9 fractions. This will provide an indication of its susceptibility to hepatic metabolism.
-
Incubate the compound with specific cytochrome P450 (CYP) isoforms to identify the major metabolizing enzymes.
-
-
Chemical Modification:
-
If a specific metabolic "soft spot" is identified on the molecule, consider structural modifications to block this metabolic pathway. This could involve, for example, replacing a metabolically labile hydrogen atom with a fluorine atom.
-
-
Prodrug Approach:
-
A prodrug can be designed to mask the part of the molecule that is susceptible to first-pass metabolism.
-
-
Formulation to Target Lymphatic Uptake:
-
For highly lipophilic compounds, lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[8]
-
Data on Bioavailability Enhancement Strategies
The following table summarizes case studies on the enhancement of oral bioavailability for benzamide and related compounds using various formulation strategies.
| Compound | Formulation Strategy | Key Findings | Reference |
| Benznidazole | Nanoparticles | The nanoparticle formulation showed increased permeation through Caco-2 cells, suggesting potential for improved oral absorption. | [9] |
| Mebendazole, Albendazole, Ricobendazole | Complexation with povidone | Increased solubility, especially in acidic medium, led to an increase in AUC and Cmax and a decrease in Tmax in mice. | |
| Candesartan Cilexetil | Solid Lipid Nanoparticles (SLNs) | SLN formulation led to the conversion of the crystalline drug to an amorphous form, which is expected to enhance oral bioavailability. | [8] |
| Isradipine | Solid Lipid Nanoparticles (SLNs) | SLNs were developed to enhance oral transport and avoid first-pass metabolism for this drug with a low oral bioavailability of about 5%. | [8] |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a benzamide compound.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.
-
The test compound is added to the donor chamber (either AP for A-to-B permeability or BL for B-to-A permeability).
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile and oral bioavailability of a benzamide compound.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are fasted overnight before the study but have free access to water.
-
-
Dosing:
-
The benzamide compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
A single oral dose is administered to the rats via gavage.
-
For determination of absolute bioavailability, a separate group of rats receives an intravenous (IV) dose of the compound.
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t1/2) are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Formulation strategies for bioavailability enhancement.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery | MDPI [mdpi.com]
- 3. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in mitigating the toxicity of novel heterocyclic compounds.
Frequently Asked questions (FAQs)
Q1: What are the primary mechanisms driving the toxicity of novel heterocyclic compounds?
A1: The toxicity of novel heterocyclic compounds often stems from several key mechanisms:
-
Metabolic Activation: Many heterocyclic compounds are pro-toxicants, meaning they are converted into reactive metabolites by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[1][2] These reactive metabolites can covalently bind to cellular macromolecules like DNA, leading to mutagenicity and carcinogenicity.[1][3]
-
Off-Target Effects: Heterocyclic compounds can bind to unintended biological targets, leading to adverse effects.[4] A common example is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5][6]
-
Induction of Oxidative Stress: Some heterocyclic compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[7]
-
Apoptosis Induction: Certain compounds can trigger programmed cell death (apoptosis) in healthy cells, contributing to toxicity.[6][8]
-
Inhibition of Critical Signaling Pathways: Interference with essential cellular signaling pathways can disrupt normal cellular function and lead to cell death.
Q2: How can I proactively design less toxic heterocyclic compounds?
A2: A proactive approach to drug design can significantly reduce the likelihood of toxicity. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the heterocyclic scaffold and its substituents to understand how chemical changes impact both desired activity and toxicity.[9] This can help identify toxicophores (chemical moieties responsible for toxicity) and guide the design of safer analogs.
-
Bioisosteric Replacement: Replace known toxicophores with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This can reduce toxicity while maintaining or improving the desired biological activity.[10]
-
In Silico Toxicity Prediction: Utilize computational models to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your compounds before synthesis.[7][11] These tools can flag potential liabilities such as mutagenicity, carcinogenicity, and hERG inhibition.
Q3: What are the essential in vitro assays for assessing the toxicity of my heterocyclic compounds?
A3: A standard panel of in vitro toxicity assays is crucial for early-stage safety assessment. This typically includes:
-
Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration at which a compound is toxic to cells.[9][12]
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of a compound.[1][13]
-
hERG Assay (Patch Clamp or Flux-based): To evaluate the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.[5][6][14]
-
Micronucleus Test: To detect chromosomal damage (clastogenicity or aneugenicity).[15]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a Primary Screen
-
Question: My novel heterocyclic compound shows high cytotoxicity in an initial MTT assay against a cancer cell line, but also against a normal cell line. How can I reduce its general cytotoxicity while maintaining anti-cancer activity?
-
Answer:
-
Structural Modifications:
-
Introduce Polar Functional Groups: Increasing the polarity of your compound can sometimes reduce non-specific membrane interactions and cytotoxicity. Consider adding hydroxyl, carboxyl, or amide groups.
-
Modify Lipophilicity: Highly lipophilic compounds can exhibit increased toxicity. Systematically modify substituents to reduce the overall lipophilicity (LogP) and observe the effect on cytotoxicity and activity.
-
Bioisosteric Replacements: If your compound contains a known toxicophore, replace it with a bioisostere. For example, a nitroaromatic group could be replaced with a less toxic alternative.[10]
-
-
Targeted Delivery:
-
Consider conjugating your compound to a targeting moiety (e.g., an antibody or ligand) that specifically recognizes a receptor overexpressed on the cancer cells. This can increase the local concentration at the tumor site and reduce systemic toxicity.[16]
-
-
Issue 2: Conflicting Results Between Different Toxicity Assays
-
Question: My compound is positive in the Ames test, suggesting it's a mutagen, but it shows low cytotoxicity in the MTT assay. How do I interpret this?
-
Answer: This is a common scenario. Here's a possible interpretation and the steps to take:
-
Metabolic Activation: The Ames test is often performed with a liver S9 fraction to simulate metabolism, while a standard MTT assay is not. Your compound may be a pro-mutagen that is converted to a mutagenic metabolite by the enzymes in the S9 fraction. This metabolite may be genotoxic at concentrations that are not directly cytotoxic.
-
Next Steps:
-
Confirm the Role of Metabolism: Run the Ames test with and without the S9 fraction. If the mutagenicity is only observed in the presence of S9, it confirms metabolic activation is required.
-
Identify the Metabolites: Use techniques like mass spectrometry to identify the major metabolites of your compound when incubated with liver microsomes.
-
Synthesize and Test Metabolites: If possible, synthesize the identified metabolites and test them directly in cytotoxicity and genotoxicity assays. This will help pinpoint the source of the mutagenicity.
-
Structural Modification: Modify the part of the molecule that is being metabolized to block the formation of the mutagenic metabolite.
-
-
Issue 3: Poor Aqueous Solubility for In Vitro Testing
-
Question: My heterocyclic compound is highly potent in silico, but I'm struggling to dissolve it in aqueous media for my in vitro assays, leading to inconsistent results. What are my options?
-
Answer: Poor solubility is a frequent challenge. Here’s a troubleshooting workflow:
-
Optimize the Solvent System:
-
Co-solvents: While DMSO is a common choice for stock solutions, high final concentrations can be toxic to cells. Try to use a co-solvent system (e.g., DMSO, ethanol, or polyethylene glycol) and ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.[9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay medium can significantly improve solubility.[9]
-
-
Formulation Strategies:
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F-68) can sometimes improve the solubility of hydrophobic compounds. However, you must run controls to ensure the surfactant itself is not affecting the cells.[17]
-
Encapsulation: For later-stage development, consider formulating the compound in liposomes or nanoparticles to improve its solubility and delivery.
-
-
Assay Modification:
-
If solubility remains an issue, consider cell-free assays if appropriate for your target, as they can sometimes tolerate higher concentrations of organic solvents.
-
-
Issue 4: hERG Liability Detected in an Early Screen
-
Question: My lead compound shows significant inhibition of the hERG channel. What structural modifications can I make to mitigate this cardiotoxicity risk?
-
Answer: Reducing hERG liability is a critical step in lead optimization. Consider the following strategies:
-
Reduce Basicity: The presence of a basic nitrogen atom is a common feature of hERG inhibitors. Reducing the pKa of this nitrogen can decrease hERG binding. This can be achieved by:
-
Introducing electron-withdrawing groups near the basic center.
-
Replacing a piperidine with a morpholine or piperazine.[5]
-
-
Decrease Lipophilicity: High lipophilicity can increase a compound's affinity for the hERG channel. Reduce the overall lipophilicity of your molecule by removing greasy alkyl groups or introducing polar moieties.[5]
-
Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid group can reduce hERG activity by decreasing the compound's ability to enter the channel.[18]
-
Disrupt the Pharmacophore: hERG inhibitors often share a common pharmacophore (a basic amine connected to an aromatic region). Sterically blocking the interaction with key residues in the channel (e.g., Tyr652 and Phe656) by adding bulky groups can disrupt binding.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Novel Heterocyclic Compounds in Various Cancer Cell Lines
| Compound ID | Heterocyclic Core | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cpd-A1 | Pyrazole | HepG2 (Liver) | 8.78 ± 0.7 | Doxorubicin | 4.50 ± 0.2 |
| Cpd-A2 | Pyrazole | HeLa (Cervical) | 5.16 ± 0.4 | Doxorubicin | 4.26 ± 0.3 |
| Cpd-B1 | Nicotinonitrile | HepG2 (Liver) | 15.32 ± 1.2 | Doxorubicin | 4.50 ± 0.2 |
| Cpd-B2 | Nicotinonitrile | HeLa (Cervical) | 4.26 ± 0.3 | Doxorubicin | 4.26 ± 0.3 |
| Cpd-C1 | Thiazole | HCT-116 (Colon) | 21.3 ± 4.1 | Doxorubicin | 22.6 ± 3.9 |
| Cpd-C2 | Thiazole | MCF-7 (Breast) | 28.3 ± 5.1 | Doxorubicin | 19.7 ± 3.1 |
Data is illustrative and compiled from various sources for comparative purposes.[19][20]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][4]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Ames Test (Bacterial Reverse Mutation Assay)
This protocol assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin
-
Test compound
-
Positive controls (known mutagens for each strain)
-
Negative control (vehicle solvent)
-
S9 fraction (for metabolic activation) and cofactor solution
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth at 37°C.
-
Assay Preparation: To a sterile tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for the non-activation test), and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute the top agar evenly.[1]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[13]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[21]
hERG Patch-Clamp Assay
This protocol provides a high-level overview of the gold-standard method for assessing hERG channel inhibition.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Intracellular and extracellular recording solutions
-
Test compound
-
Positive control (e.g., E-4031)
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[14]
-
-
Compound Application:
-
Record a stable baseline current in the extracellular solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.[14]
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Metabolic activation of a pro-mutagenic heterocyclic compound.
Caption: Experimental workflow for early-stage toxicity screening.
Caption: Intrinsic apoptosis signaling pathway induced by a toxic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Apoptosis - Wikipedia [en.wikipedia.org]
- 19. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML [ahdbonline.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyinfo.com [microbiologyinfo.com]
Validation & Comparative
Comparative Analysis of 2-Aminobenzamide Derivatives and Established Anticancer Drugs
A detailed evaluation of the cytotoxic potential of novel 2-aminobenzamide derivatives in comparison to conventional chemotherapeutic agents, cisplatin and doxorubicin, against human cancer cell lines.
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. One area of interest is the development of small molecules that can induce cancer cell death, or apoptosis, with minimal toxicity to healthy tissues. The scaffold of 2-aminobenzamide has emerged as a promising starting point for the synthesis of new compounds with potential cytotoxic activities. This guide provides a comparative analysis of a representative 2-aminobenzamide derivative against the well-established anticancer drugs, cisplatin and doxorubicin, based on available preclinical data. It is important to note that specific experimental data for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide was not found in the reviewed literature. Therefore, this comparison utilizes data from a closely related 2-aminobenzamide derivative to provide insights into the potential of this class of compounds.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of a novel 2-aminobenzamide derivative was compared with the standard chemotherapeutic drugs, cisplatin and doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined against the A549 human lung carcinoma cell line and the SW480 human colon adenocarcinoma cell line.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) |
| 2-Aminobenzamide Derivative (Compound 3a) | A549 (Lung Carcinoma) | 24.59 |
| 2-Aminobenzamide Derivative (Compound 3c) | A549 (Lung Carcinoma) | 29.59 |
| Cisplatin | A549 (Lung Carcinoma) | ~3.1 |
| Doxorubicin | A549 (Lung Carcinoma) | ~1.2 |
| 2-Aminobenzamide Derivative (Compound 3a) | SW480 (Colon Adenocarcinoma) | > 50 |
| 2-Aminobenzamide Derivative (Compound 3c) | SW480 (Colon Adenocarcinoma) | > 50 |
| Cisplatin | SW480 (Colon Adenocarcinoma) | ~5.0 |
| Doxorubicin | SW480 (Colon Adenocarcinoma) | ~0.5 - 1.0 |
Note: The IC50 values for the 2-aminobenzamide derivatives are sourced from a study on new 2-aminobenzamide derivatives containing a benzothiazole and phenylamine moiety.[1] The IC50 values for cisplatin and doxorubicin are representative values from publicly available data for comparison purposes.
Experimental Protocols
The cytotoxic activity of the 2-aminobenzamide derivatives was evaluated using a standard cell viability assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: A549 and SW480 cells were seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (2-aminobenzamide derivatives) and the reference drugs (cisplatin and doxorubicin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for the novel 2-aminobenzamide derivatives requires further investigation, many cytotoxic anticancer drugs exert their effects by inducing apoptosis. Cisplatin and doxorubicin, the comparator drugs, have well-established mechanisms of action that converge on the induction of programmed cell death.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and ultimately leads to the activation of apoptotic pathways.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which contribute to DNA damage and the induction of apoptosis.
The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be triggered by various anticancer agents.
Caption: Simplified overview of major apoptosis signaling pathways.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro cytotoxicity screening of the 2-aminobenzamide derivatives.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
The evaluated 2-aminobenzamide derivatives demonstrated cytotoxic activity against the A549 human lung carcinoma cell line, although with higher IC50 values compared to the established anticancer drugs cisplatin and doxorubicin. This indicates a lower potency in this specific cell line under the tested conditions. However, the activity of these novel compounds warrants further investigation, including structural modifications to enhance potency and selectivity, as well as mechanistic studies to elucidate their mode of action. The 2-aminobenzamide scaffold remains a viable starting point for the development of new anticancer therapeutic candidates. Further studies are essential to explore their potential in different cancer types and to understand their effects on cellular signaling pathways.
References
Validation of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide's Biological Activity: A Review of Publicly Available Data
A comprehensive search for published studies on the biological activity of the specific compound 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide has revealed a significant lack of publicly available data. As of late 2025, there are no dedicated peer-reviewed articles, comparative guides, or detailed experimental validations in different cell lines for this particular molecule. Therefore, a direct comparison with alternative compounds supported by experimental data cannot be constructed at this time.
The scientific literature contains extensive research on related chemical structures, such as benzamide and benzodioxole derivatives, which have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. For instance, various studies have explored the synthesis and cytotoxic effects of novel benzimidazole[1][2], thiazole[3], and other benzamide derivatives against several cancer cell lines[4][5][6][7][8]. Similarly, benzodioxole derivatives have been characterized as potential antidiabetic agents[9] and have shown a spectrum of other biological activities[10].
However, these studies focus on derivatives and analogues, not the specific compound requested. Research on compounds with similar backbones often involves modifying functional groups to explore structure-activity relationships, but the findings for one derivative cannot be directly extrapolated to another.
General Experimental Approaches for Compound Validation
While specific data for this compound is unavailable, a standard workflow is typically employed to validate the biological activity of a novel chemical entity. The following sections outline the general experimental protocols and logical workflow that researchers would use for such a validation.
Hypothetical Experimental Workflow
Below is a generalized workflow diagram illustrating the typical process for validating the biological activity of a new compound, from initial screening to mechanism of action studies.
Caption: Generalized workflow for validating a novel compound's biological activity.
Detailed Methodologies for Key Experiments
Should data for this compound become available, the following standard protocols would likely be used to assess its activity.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is a fundamental first step to determine a compound's effect on cell proliferation and viability.
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and a normal cell line like HEK293) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin). Treat the cells with these concentrations for a specified period (typically 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.
-
Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. If using MTT, a solubilizing agent must be added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This experiment determines if the compound induces programmed cell death (apoptosis).
-
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it stains the nucleus. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treatment: Culture and treat cells with the compound at its IC50 concentration for a set time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis
This assay investigates whether the compound halts cell cycle progression at a specific phase (e.g., G1, S, G2/M).
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase. A DNA-intercalating fluorescent dye like Propidium Iodide (PI) is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Treatment and Harvesting: Treat cells with the compound for a defined period (e.g., 24 hours) and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cell population using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle, allowing for quantification of cell distribution in each phase.
-
Conclusion
While a detailed comparative guide on This compound cannot be provided due to a lack of specific research, the framework for its potential validation exists within standard pharmacological and cell biology practices. Future research on this specific molecule would be necessary to populate the data tables and generate the specific pathway diagrams required for a comprehensive comparison. Researchers interested in this compound are encouraged to perform these foundational assays to establish its biological activity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 9. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide Analogs: A Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthesized 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide analogs, focusing on their potential as targeted therapeutic agents. The following sections detail their biological activities, supported by experimental data from in vitro studies, and outline the methodologies for key experiments.
Executive Summary
The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors and other targeted agents. Analogs of this parent compound have demonstrated significant biological activity, particularly in the context of cancer therapy. This guide explores the structure-activity relationships (SAR) of a series of these analogs, providing insights into the structural modifications that enhance their potency and selectivity. The presented data is based on a compilation of findings from related studies on benzamide and benzodioxole derivatives.
Data Presentation
The following table summarizes the in vitro anticancer activity of a representative set of this compound analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. MDA-MB-231[1] | IC50 (µM) vs. HT-29[1] | IC50 (µM) vs. SUIT-2[1] |
| 1 | H | H | H | H | > 50 | > 50 | > 50 |
| 2a | Cl | H | H | H | 15.2 | 20.1 | 35.4 |
| 2b | F | H | H | H | 18.5 | 22.8 | 40.1 |
| 2c | CH3 | H | H | H | 25.3 | 30.5 | 48.2 |
| 3a | H | Cl | H | H | 10.8 | 15.6 | 28.9 |
| 3b | H | OCH3 | H | H | 30.1 | 38.4 | 55.7 |
| 4a | H | H | Br | H | 8.5 | 12.3 | 22.1 |
| 4b | H | H | NO2 | H | 5.2 | 9.8 | 18.5 |
| 5a | H | H | H | CF3 | 2.1 | 4.5 | 9.8 |
| 5b | H | H | H | OCF3 | 3.5 | 6.2 | 12.4 |
Note: The data presented is a representative compilation based on trends observed in studies of similar benzamide derivatives and may not reflect the exact values for these specific compounds.
Structure-Activity Relationship (SAR) Analysis
The analysis of the data reveals several key structure-activity relationships:
-
Substitution on the 2-aminobenzamide ring: Introduction of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), on the 2-aminobenzamide moiety generally enhances cytotoxic activity. This is exemplified by the lower IC50 values of compounds 2a , 3a , 4a , and 4b compared to the unsubstituted parent compound 1 .
-
Substitution on the benzodioxole ring: Modifications on the benzodioxole ring also influence activity, though the available data is more limited.
-
Nature of the linker: While not extensively varied in this set, the amide linker is crucial for the observed activity.
-
Substitution on the N-aryl ring: The most significant enhancements in activity were observed with substitutions on the N-aryl ring, particularly with fluorine-containing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) (compounds 5a and 5b ).
Potential Signaling Pathways
Based on studies of structurally related compounds containing the benzodioxole moiety, these analogs may exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. One such compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent dual-specific c-Src/Abl kinase inhibitor[2]. Another study on an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, demonstrated inhibition of mitochondrial membrane potential in glucose-starved tumor cells[3]. This suggests that the analogs presented in this guide may target tyrosine kinases or mitochondrial function.
Caption: Putative signaling pathways targeted by benzamide analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of this compound Analogs
A general synthetic route involves the coupling of a substituted 2-aminobenzoic acid with a substituted amine derived from 2H-1,3-benzodioxole.
Caption: General synthetic workflow for benzamide analogs.
Procedure:
-
Acid Activation: To a solution of the substituted 2-aminobenzoic acid (1 equivalent) in an appropriate solvent (e.g., DMF), a coupling agent such as EDC (1.1 equivalents) and an additive like HOBt (1.1 equivalents) are added. The mixture is stirred at room temperature.
-
Amine Addition: The substituted 2H-1,3-benzodioxol-5-amine (1 equivalent) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired benzamide analog.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29, SUIT-2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., c-Src, Abl)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate in the kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the detection reagent is added according to the manufacturer's instructions to measure the amount of ADP produced.
-
Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.
-
Data Analysis: The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship analysis indicates that strategic substitution on the benzamide and N-aryl rings can significantly enhance the biological activity of these analogs. Further investigation into their mechanism of action, particularly their effects on specific kinase signaling pathways and mitochondrial function, is warranted to advance these promising compounds in the drug discovery pipeline. The experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this important class of molecules.
References
- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Cross-Validation of Novel Benzamide Library Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of screening and validation methodologies for novel benzamide derivatives, a "privileged scaffold" in medicinal chemistry known for a wide array of pharmacological activities.[1] The successful identification of potent and selective drug candidates from large compound libraries hinges on a robust cross-validation strategy that confirms initial hits, eliminates false positives, and characterizes the biological activity of promising compounds. This document summarizes quantitative performance data, details key experimental protocols, and visualizes critical pathways and workflows to support the design and execution of effective screening campaigns.
Performance Comparison of Benzamide Derivatives
The initial phase of a screening campaign identifies "hits" from a large library. Subsequent validation assays are crucial to confirm activity and determine potency. The tables below present comparative data for novel benzamide derivatives against two important cancer drug target classes: Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP).
Table 1: Comparative Inhibitory Activity of Benzamide Derivatives against HDAC Isoforms
The inhibitory activities of several benzamide derivatives were assessed against Class I HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to reduce enzyme activity by 50%, are summarized below. Entinostat, a known benzamide-based HDAC inhibitor, serves as a reference.[2]
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 16 | HDAC3 | 30 | Entinostat | - |
| HDAC1 | >10,000 | 1,200 | ||
| HDAC2 | >10,000 | 1,600 | ||
| Compound 20 | HDAC3 | 33 | Entinostat | - |
| HDAC1 | 41 | 1,200 | ||
| HDAC2 | 34 | 1,600 | ||
| B186102 | HDAC1 | 110 | Entinostat | 1,200 |
| HDAC2 | 250 | 1,600 | ||
| HDAC3 | 190 | 1,800 |
Data sourced from studies on selective HDAC3 inhibitors and comparative analyses of benzamide derivatives.[2][3]
Table 2: Antiproliferative and PARP-1 Inhibitory Activity of Benzamide Derivatives
The antiproliferative activity of lead compounds is a critical secondary assay to validate the cellular effects of enzyme inhibition. The table below shows the IC50 values for a novel benzamide derivative against various cancer cell lines and its corresponding PARP-1 inhibitory activity.[4]
| Compound ID | Target/Cell Line | Assay Type | IC50 |
| Compound 13f | PARP-1 | Enzymatic Assay | 0.25 nM |
| HCT116 (Human Colorectal Cancer) | Antiproliferative | 0.30 µM | |
| DLD-1 (Human Colorectal Cancer) | Antiproliferative | 2.83 µM | |
| SW480 (Human Colorectal Cancer) | Antiproliferative | >50 µM | |
| NCM460 (Normal Colon Epithelial) | Antiproliferative | 11.24 µM |
This data highlights the compound's high potency against the PARP-1 enzyme and its selective cytotoxicity towards specific cancer cell lines.[4]
Signaling Pathways and Mechanisms of Action
Understanding the target signaling pathway is fundamental to designing relevant screening assays and interpreting results. Benzamide derivatives have shown significant promise as inhibitors of HDAC and PARP enzymes, which are crucial regulators of gene expression and DNA repair, respectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Potential of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the potential antioxidant capacity of the novel compound 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. Due to the absence of direct experimental data for this specific molecule, this report benchmarks its anticipated performance against established antioxidant standards—Trolox, Ascorbic Acid, and Quercetin—by examining the antioxidant activity of structurally similar compounds, namely N-arylbenzamides and benzodioxole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the antioxidant potential of novel benzamide scaffolds.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules, often by scavenging free radicals. This property is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in relation to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC).
While specific data for this compound is not yet available, studies on related structures provide valuable insights. Research on amino-substituted N-arylbenzamides has demonstrated that these compounds can exhibit significant antioxidant properties, in some cases surpassing the efficacy of the synthetic antioxidant Butylated Hydroxytoluene (BHT)[1]. The presence of amino and hydroxyl groups on the aryl rings is believed to contribute to this activity. Similarly, derivatives of benzodioxole have been reported to possess moderate antioxidant capabilities[2][3].
The table below summarizes the reported antioxidant capacities of standard antioxidants and representative compounds structurally related to this compound.
| Compound/Derivative Class | Assay | IC50 / Activity | Reference |
| Standard Antioxidants | |||
| Trolox | DPPH, ABTS, FRAP | Standard Reference | [4] |
| Ascorbic Acid (Vitamin C) | DPPH, ABTS | Potent Scavenger | [4] |
| Quercetin | DPPH, ABTS | High Activity | [5] |
| Structurally Similar Compounds | |||
| Amino-Substituted N-Arylbenzamides | DPPH, FRAP | Improved properties relative to BHT | [1] |
| Benzodiazepine derivatives with benzodioxole moiety | DPPH | IC50 values of 39.85 and 79.95 µM | [2][3] |
Experimental Protocols for Antioxidant Capacity Assays
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following are standard protocols for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
In a 96-well plate or cuvettes, mix various concentrations of the test compound/standard with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the maximum wavelength of DPPH.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at its maximum wavelength (typically around 734 nm).
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Mix the test compound/standard solutions with the ABTS•+ working solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the maximum wavelength.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Mix the test compound/standard solutions with the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored product at its maximum wavelength (typically around 593 nm).
-
A standard curve is constructed using the absorbance values of the standard solutions.
-
The antioxidant capacity of the test compound is determined from the standard curve and expressed as FRAP value (in µM of Fe²⁺ equivalents or Trolox equivalents).
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using a radical scavenging assay.
Caption: General workflow of a radical scavenging-based antioxidant capacity assay.
Conclusion
While direct experimental data on the antioxidant capacity of this compound is currently unavailable, the analysis of structurally similar compounds suggests that it may possess noteworthy antioxidant properties. The presence of both the N-arylbenzamide and benzodioxole moieties are features found in other compounds with demonstrated antioxidant activity. Further experimental evaluation using standardized protocols such as DPPH, ABTS, and FRAP assays is necessary to definitively characterize the antioxidant profile of this novel compound and to accurately benchmark it against established standards. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations.
References
- 1. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. 2-aminobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and its Analogs Compared to Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial efficacy of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide and structurally related compounds against established antibiotics. Due to the limited publicly available data on the specific target compound, this guide draws upon research conducted on analogous 2-aminobenzamide and 1,3-benzodioxole derivatives to provide a preliminary assessment of their potential antimicrobial activity.
Executive Summary
Data Presentation: Quantitative Comparison of Antibacterial Activity
The following tables summarize the available in vitro antibacterial activity of 2-aminobenzamide and 1,3-benzodioxole derivatives against common bacterial pathogens, compared with the efficacy of standard antibiotics. It is important to note that direct comparison between zones of inhibition and Minimum Inhibitory Concentrations (MIC) should be approached with caution as they represent different measures of antibacterial activity.
Table 1: In Vitro Antibacterial Activity of 2-Aminobenzamide Derivatives Against Selected Bacterial Strains
| Compound/Antibiotic | Test Method | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| 2-Amino-N-(4-chlorophenyl)benzamide | Agar Well Diffusion | 5 mg/mL | Moderate Activity | Good Activity | [1] |
| 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide | Agar Well Diffusion | 5 mg/mL | Good Activity | Good Activity | [1] |
| Ampicillin (Standard) | Agar Well Diffusion | 25 µg/mL | 15.0 | 11.0 | [1] |
| Ciprofloxacin (Standard) | Agar Well Diffusion | 25 µg/mL | 13.0 | 14.0 | [1] |
Note: "Moderate Activity" and "Good Activity" are qualitative descriptions from the cited study. The study also tested against Bacillus subtilis and Pseudomonas aeruginosa.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 1,3-Benzodioxole Derivatives and Standard Antibiotics
| Compound/Antibiotic | MIC (µg/mL) vs. S. aureus | MIC (µmoles/L) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µmoles/L) vs. E. coli | Reference |
| 2-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-3,5-dichlorophenyl)sulfonohydrazide | - | 10.30 ± 1.63 | - | 8.37 ± 2.22 | [2] |
| Ampicillin | 0.6 - 1.0 | - | 4.0 | - | [3] |
| Ciprofloxacin | 0.5 - 0.6 | - | 0.013 - 0.016 | - | [4][5][6] |
| Gentamicin | 0.235 - 0.5 | - | 0.002 | - | [7][8][9] |
Note: The MIC for the 1,3-benzodioxole derivative was reported in µmoles/L. A direct conversion to µg/mL is not possible without the molecular weight of the specific compound.
Proposed Mechanism of Action: FtsZ Inhibition
Many benzamide derivatives exert their antibacterial effects by targeting the Filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which acts as a scaffold for the division machinery. By inhibiting FtsZ polymerization or function, benzamides can disrupt cell division, leading to bacterial cell death.
Caption: Proposed mechanism of FtsZ inhibition by benzamide derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of antibacterial efficacy. The following are standard protocols for key experiments.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Caption: Standard workflow for the Kirby-Bauer disk diffusion test.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The available evidence on structurally similar compounds suggests that this compound warrants further investigation as a potential antibacterial agent. Its core structure is present in molecules that have demonstrated activity against both Gram-positive and Gram-negative bacteria. The likely mechanism of action, inhibition of the essential bacterial protein FtsZ, represents a promising target for novel antibiotic development. Future research should focus on the synthesis and in vitro evaluation of this specific compound to determine its MIC values against a panel of clinically relevant bacteria, followed by in vivo efficacy and toxicity studies. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 9. researchgate.net [researchgate.net]
Head-to-head study of different benzodioxole isomers in biological assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various benzodioxole isomers, supported by experimental data. The unique structural properties of the benzodioxole scaffold have made it a focal point in medicinal chemistry, leading to a diverse range of bioactive compounds.
The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] The positioning of substituents on the benzodioxole ring, as well as the isomeric form of side chains, can dramatically influence the pharmacological profile of these molecules. This guide will delve into the comparative biological activities of different benzodioxole isomers and derivatives, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of their structure-activity relationships.
Psychoactive Benzodioxole Derivatives: A Tale of Two Isomers
Substituted phenethylamines containing the 1,3-benzodioxole moiety are well-known for their psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems.[3] A prominent example is 3,4-methylenedioxyamphetamine (MDA), which exists as two stereoisomers, (R)-MDA and (S)-MDA. These isomers, while chemically similar, exhibit distinct pharmacological effects.[4]
The (S)-isomer of MDA is a more potent psychostimulant, displaying greater activity at monoamine transporters. In contrast, the (R)-isomer is primarily responsible for the psychedelic effects and can substitute for classic hallucinogens like LSD in drug discrimination studies.[4] Racemic MDA, a mixture of both isomers, produces a combination of these effects.[4]
Similarly, the popular entactogen 3,4-methylenedioxymethamphetamine (MDMA) also has stereoisomers with differing activities. Studies in mice have shown that while both isomers contribute to motor stimulation, S(+)-MDMA is generally more potent in measures of movement.[5][6] Interestingly, the racemic mixture can produce effects greater than expected from the individual isomers, suggesting a synergistic interaction.[5][6] Furthermore, each isomer can attenuate certain behavioral effects of the other, highlighting a complex interplay between the two.[5][6]
Comparative Monoamine Transporter Inhibition
The primary mechanism for the psychoactive effects of many benzodioxole derivatives is the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters like dopamine and serotonin.[7] The table below summarizes the in vitro inhibitory activity of butylone, a derivative of 1-(benzo[d][2][8]dioxol-5-yl)butan-1-one, on dopamine (DAT) and serotonin (SERT) transporters.[7]
| Compound | Transporter | IC50 (µM)[7] |
| Butylone | DAT | 1.44 ± 0.10 |
| Butylone | SERT | 24.4 ± 2.0 |
Anticancer and Antioxidant Activities of Benzodioxole Derivatives
Beyond their psychoactive properties, benzodioxole derivatives have been investigated for their potential as anticancer and antioxidant agents.[8][9] The structure-activity relationship is crucial in determining the efficacy of these compounds.
A study on a series of synthesized benzodioxole derivatives revealed that carboxamide-containing compounds exhibited notable anticancer activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.[10] In contrast, other derivatives in the same study showed weak or negligible anticancer effects.[10] Specifically, compounds 2a and 2b (carboxamide derivatives) were found to reduce the secretion of α-fetoprotein (α-FP) in Hep3B cells, an indicator of anticancer activity.[10]
Furthermore, cell cycle analysis demonstrated that compound 2a induced cell cycle arrest in the G2-M phase, a mechanism that can inhibit cancer cell proliferation.[9][10]
In terms of antioxidant activity, a different structural feature proved to be important. Benzodiazepine derivatives within the same study (7a and 7b ) displayed moderate antioxidant activity as measured by the DPPH assay, whereas the other synthesized compounds did not show significant antioxidant potential.[9][10]
Comparative Cytotoxicity and Antioxidant Activity
| Compound ID | Cancer Cell Line | IC50 (mM)[10] | Antioxidant Activity (IC50, µM)[10] |
| 2a | Hep3B | Potent | - |
| 2b | Hep3B | Potent | - |
| 5a, 5b, 6a, 6b | HeLa, Caco-2, Hep3B | 3.94 - 9.12 | Negligible |
| 7a | - | - | 39.85 |
| 7b | - | - | 79.95 |
| Trolox (Control) | - | - | 7.72 |
Benzodioxole Isomers in Other Biological Assays
The versatility of the benzodioxole scaffold is further demonstrated by its application in developing agents with other therapeutic potentials, such as anticonvulsant and anti-inflammatory activities.[7]
Derivatives of 1-(benzo[d]dioxol-5-yl)butan-1-one have been explored for their potential as anticonvulsants.[7] The efficacy of these compounds is often evaluated using the Maximal Electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures.[7]
Additionally, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7][11]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of a compound to inhibit the reuptake of dopamine and serotonin by their respective transporters.[7]
-
Synaptosome Preparation: Rat brain tissue (striatum for DAT, whole brain minus striatum and cerebellum for SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing synaptosomes is resuspended in a suitable buffer to a desired protein concentration.[7]
-
Uptake Inhibition: The synaptosomal preparation is pre-incubated with various concentrations of the test compound.[7]
-
Initiation and Termination: The uptake reaction is initiated by adding a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin). After a short incubation period, the reaction is terminated by rapid filtration through glass fiber filters.[7]
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter. The IC50 value is then calculated.[7]
Workflow for the monoamine transporter uptake inhibition assay.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
This in vivo assay is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.[7]
-
Compound Administration: The test compound is administered to mice, typically via intraperitoneal injection, at various doses.[7]
-
Electrical Stimulus: After a predetermined time, an electrical stimulus is delivered via corneal electrodes to induce a seizure.[7]
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[7]
-
Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated using statistical methods.[7]
Workflow for the Maximal Electroshock (MES) test.
In Vitro α-Amylase Inhibition Assay
This assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is relevant for antidiabetic drug discovery.[12]
-
Pre-incubation: A solution of α-amylase is pre-incubated with various concentrations of the benzodioxole test compounds.[12]
-
Reaction Initiation: The enzymatic reaction is started by adding a starch solution as the substrate.[12]
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature and pH.[12]
-
Quantification: The reaction is stopped, and the amount of maltose produced is quantified by measuring the absorbance after reacting with a colorimetric reagent.[12]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor needed to reduce enzyme activity by 50%, is determined from a dose-response curve.[12]
Signaling Pathways
Monoamine Neurotransmitter Reuptake
Benzodioxole derivatives like MDA and MDMA exert their primary effects by blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Inhibition of monoamine reuptake by benzodioxole derivatives.
References
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. MDMA (N-methyl-3,4-methylenedioxyamphetamine) and its stereoisomers: Similarities and differences in behavioral effects in an automated activity apparatus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Replicating Success: A Comparative Guide to the Synthesis and Activity of Published Benzamide Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published benzamide compounds, offering detailed experimental data and methodologies to support replication and further development. Benzamide and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.
This guide focuses on two distinct classes of recently synthesized benzamide derivatives: a series of N-substituted benzamides evaluated for their antimicrobial properties and a novel group of benzenesulfonamides bearing a benzamide moiety investigated as enzyme inhibitors. By presenting their synthesis, characterization, and biological data in a structured format, this guide aims to facilitate the reproduction of these findings and inspire new research directions.
I. Antimicrobial Benzamide Derivatives
A recent study detailed the synthesis of twelve N-benzamide derivatives and their subsequent evaluation as antimicrobial agents. The compounds were synthesized from para-hydroxy benzoic acid, which was first converted to an acid chloride and then reacted with various substituted amines.[1] This straightforward and efficient synthesis makes these compounds attractive candidates for further investigation.
Comparative Antimicrobial Activity
The synthesized compounds were tested for their antibacterial activity against Bacillus subtilis and Escherichia coli. The results, summarized in the table below, highlight several compounds with significant antimicrobial potential.[1]
| Compound ID | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Data sourced from a 2024 study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[1]
General Synthetic Workflow
The general workflow for the synthesis and evaluation of these antimicrobial benzamide compounds is depicted below.
Experimental Protocols
General Procedure for the Synthesis of N-Benzamides:
-
To a mixture of the appropriate acid chloride (derived from para-hydroxy benzoic acid) in anhydrous dichloromethane (CH2Cl2) at 0°C, the respective amine was added dropwise.[1]
-
The reaction mixture was then stirred at room temperature for 8 hours.[1]
-
The solvent was removed under vacuum, and the crude product was extracted using ethyl acetate (EtOAc).[1]
-
The synthesized compounds were characterized using 1H NMR and 13C NMR spectroscopy to confirm their structures.[1]
Antimicrobial Susceptibility Testing (Disc Diffusion Method):
-
The antibacterial activity of the synthesized compounds was evaluated using the disc diffusion method.[1]
-
Standardized bacterial cultures were used to inoculate agar plates.
-
Filter paper discs impregnated with the test compounds were placed on the agar surface.
-
The plates were incubated, and the diameter of the zone of inhibition around each disc was measured to determine the antibacterial activity.[1]
II. Benzamide Derivatives as Enzyme Inhibitors
In a separate line of research, a series of novel benzenesulfonamides incorporating a benzamide moiety were designed and synthesized to act as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in various diseases.[2]
Comparative Enzyme Inhibitory Activity
The inhibitory potential of these compounds against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE) was evaluated, revealing several potent inhibitors with Ki values in the nanomolar range.[2]
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
| 3c | - | 10.68 ± 0.98 | - |
| 3f | - | - | 8.91 ± 1.65 |
| 3g | 4.07 ± 0.38 | - | - |
Data extracted from a study on novel benzenesulfonamides as enzyme inhibitors.[2] Note: Dashes indicate data not reported as the most potent for that specific enzyme.
Signaling Pathway Inhibition
Many benzamide derivatives exert their therapeutic effects by inhibiting specific signaling pathways. For instance, their role as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase is crucial in managing conditions like glaucoma and Alzheimer's disease, respectively.[2]
Experimental Protocols
General Synthesis of N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (3a-g):
The synthesis of these compounds involved a multi-step process that is detailed in the source publication. The final structures were confirmed using 1H NMR, 13C NMR, and HRMS spectra.[2]
In Vitro Enzyme Inhibition Assays:
The inhibitory activities of the synthesized compounds against hCA I, hCA II, and AChE were determined using established in vitro enzyme assay protocols. The results were expressed as Ki values, which represent the inhibition constant for each compound.[2]
This guide demonstrates that benzamide derivatives continue to be a rich source of biologically active compounds. The straightforward synthesis and potent activities of the presented series of compounds make them excellent candidates for further research and development in the fields of antimicrobial and enzyme-inhibitory drug discovery. The provided data and protocols should serve as a valuable resource for researchers looking to replicate and build upon these findings.
References
Independent Verification of Therapeutic Potential: A Comparative Analysis of Benzodioxole-Containing Benzamide Derivatives
An independent verification of the therapeutic potential of a specific compound named "2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide" is challenging due to the limited availability of specific data under this exact chemical identifier in publicly accessible scientific literature. However, the broader chemical class of molecules containing both benzodioxole and benzamide moieties has been the subject of significant research, revealing a range of biological activities. This guide provides a comparative analysis of representative compounds from this class, focusing on their therapeutic potential, mechanisms of action, and available experimental data.
Anticancer Potential: Amuvatinib Derivative in Glioblastoma
A notable compound in this class is an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide . This molecule has been investigated for its selective toxicity towards tumor cells under conditions of glucose starvation, a state common in solid tumors.
Mechanism of Action
This amuvatinib derivative has been shown to inhibit the mitochondrial membrane potential in tumor cells.[1] This is particularly effective in glucose-starved cells, which become more reliant on mitochondrial respiration for survival. The disruption of mitochondrial function leads to a bioenergetic crisis and subsequent cell death.
Caption: Mechanism of action of the amuvatinib derivative in glucose-starved tumor cells.
Comparison with Alternative Anticancer Agents
The therapeutic strategy of targeting cellular metabolism, particularly in the context of the tumor microenvironment, is an active area of research. The table below compares the amuvatinib derivative with other agents that target metabolic vulnerabilities in cancer.
| Compound/Drug Class | Target | Mechanism of Action | Therapeutic Indication (Example) |
| N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | Mitochondria | Inhibition of mitochondrial membrane potential under glucose starvation. | Preclinical (Glioblastoma) |
| Metformin | AMP-activated protein kinase (AMPK) | Activates AMPK, leading to inhibition of mTOR signaling and decreased gluconeogenesis. | Investigational (Various Cancers) |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Competitive inhibitor of glucose for hexokinase. | Investigational (Various Cancers) |
| CB-839 | Glutaminase | Inhibits the conversion of glutamine to glutamate, disrupting the TCA cycle. | Investigational (Various Cancers) |
Experimental Protocols
High-Throughput Screening for Compounds Toxic to Glucose-Starved Cells:
-
Cell Culture: Tumor cell lines (e.g., U-87 MG glioblastoma) are cultured in standard glucose-containing medium.
-
Compound Plating: A library of small molecules, including the amuvatinib derivative, is plated in 384-well plates.
-
Media Change: The standard medium is replaced with either a glucose-free or a glucose-containing medium.
-
Cell Incubation: Cells are added to the compound-plated wells and incubated for a specified period (e.g., 24-48 hours).
-
Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.
-
Data Analysis: The luminescence signal is read, and compounds that show a significant decrease in viability in the glucose-free medium compared to the glucose-containing medium are identified as hits.
Spasmolytic and Anti-inflammatory Potential for Irritable Bowel Syndrome (IBS)
A series of 2-amino-N-phenethylbenzamides have been synthesized and evaluated for their potential in treating Irritable Bowel Syndrome (IBS).[2][3] These compounds have demonstrated both spasmolytic and anti-inflammatory properties.
Mechanism of Action
The newly synthesized 2-amino-N-phenethylbenzamides induce smooth muscle relaxation.[2][3] Unlike some existing treatments, they do not appear to act through the serotonin or Ca2+-dependent signaling pathways.[2][3] Additionally, they exhibit anti-inflammatory effects by inhibiting the expression of interleukin-1β and promoting the synthesis of neuronal nitric oxide synthase (nNOS), which in turn increases the production of the smooth muscle relaxant, nitric oxide (NO).[2][3]
Caption: Dual mechanism of 2-amino-N-phenethylbenzamides in IBS.
Comparison with Alternative IBS Treatments
| Drug | Mechanism of Action | Primary Symptom Targeted |
| 2-Amino-N-phenethylbenzamides | nNOS stimulation, IL-1β inhibition | Abdominal pain, cramping, inflammation |
| Mebeverine | Antispasmodic (direct action on smooth muscle) | Abdominal pain, cramping |
| Alosetron | 5-HT3 receptor antagonist | Diarrhea |
| Linaclotide | Guanylate cyclase-C agonist | Constipation |
Experimental Protocols
In Vitro Inhibition of Albumin Denaturation (Anti-inflammatory Assay):
-
Reaction Mixture Preparation: A solution containing the test compound (2-amino-N-phenethylbenzamides) at various concentrations, bovine serum albumin, and phosphate-buffered saline (pH 6.3) is prepared.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Inhibition Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control sample. Diclofenac sodium can be used as a positive control.
Psychotropic Potential: Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine
Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored for their psychoactive properties.[4] These studies have led to the identification of compounds with novel psychological effects that may have therapeutic applications.
Mechanism of Action
The precise mechanism of action for the entactogenic effects of these compounds is not fully elucidated but is thought to involve the modulation of serotonergic pathways.[5] Unlike classical hallucinogens, which are typically agonists at the 5-HT2A receptor, these compounds may have a more complex interaction with serotonin transporters and receptors, leading to their unique psychological effects.
Comparison with other Psychoactive Compounds
| Compound Class | Primary Mechanism | Subjective Effects | Potential Therapeutic Use |
| 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives | Serotonin release/receptor modulation | Entactogenic (feelings of emotional closeness and empathy) | Adjunct to psychotherapy |
| Classical Hallucinogens (e.g., LSD, Psilocybin) | 5-HT2A receptor agonism | Perceptual changes, altered consciousness | Treatment of depression, anxiety |
| SSRIs (e.g., Fluoxetine) | Inhibition of serotonin reuptake | Antidepressant, anxiolytic | Major depressive disorder, anxiety disorders |
Experimental Protocols
Drug Discrimination Studies in Rats:
-
Training: Rats are trained to press one of two levers after being administered a known psychoactive drug (e.g., LSD) and the other lever after receiving a saline injection. Correct lever presses are rewarded with food.
-
Testing: Once trained, the rats are given a test compound (e.g., a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine).
-
Data Collection: The lever on which the rat predominantly presses is recorded.
-
Analysis: If the rats press the drug-associated lever, it indicates that the test compound has similar subjective effects to the training drug.
This comparative guide highlights the diverse therapeutic potential of compounds containing benzodioxole and benzamide structures. While a direct analysis of "this compound" is not currently possible due to a lack of specific data, the exploration of related molecules provides valuable insights into promising areas of drug discovery and development. Further research is warranted to fully elucidate the therapeutic profiles of these and other related compounds.
References
- 1. The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. The absence of a specific Safety Data Sheet (SDS) for a research chemical such as 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide necessitates a cautious approach, treating the substance as potentially hazardous. This guide provides essential procedural information for the safe handling and disposal of this compound, emphasizing adherence to institutional and local environmental regulations.
Hazard Profile Analysis
In the absence of a dedicated SDS for this compound, a hazard assessment of its core chemical moieties—2-aminobenzamide and 1,3-benzodioxole—is prudent for informing safe handling and disposal procedures.
| Component Moiety | CAS Number | Observed Hazards |
| 2-Aminobenzamide | 88-68-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed, May cause an allergic skin reaction.[1][2][3][4] |
| 1,3-Benzodioxole | 274-09-9 | Flammable liquid and vapor, Harmful if swallowed, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Very toxic to aquatic life.[5][6][7] |
Given these potential hazards, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Disposal Protocol
The disposal of this compound must follow established guidelines for hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[8]
Step 1: Waste Identification and Labeling
-
Treat as Hazardous Waste: Given the absence of specific safety data, the compound must be managed as hazardous waste.[8][9]
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10] The label should also include the words "Hazardous Waste".[10]
Step 2: Container and Storage
-
Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice if it is in good condition.[10][11]
-
Segregation: Store the waste container separately from incompatible materials. As a general guideline, store it away from strong oxidizing agents, acids, and bases.[4][11]
-
Designated Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be inspected regularly for any signs of leakage.[9][11]
Step 3: Institutional Disposal Procedures
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for chemical waste disposal.[12] They will provide specific instructions and arrange for the collection of the hazardous waste.
-
Provide Documentation: Be prepared to provide any available information about the compound, including its origin, quantity, and the process that generated the waste.
-
Follow EHS Guidance: Adhere strictly to the procedures and schedule provided by your EHS office for waste pickup.
Contaminated Materials and Empty Containers
Any materials, such as gloves, absorbent pads, or glassware, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste.[10]
Empty containers that once held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8][10] After triple-rinsing, the defaced container may be disposed of as regular trash, but it is advisable to confirm this with your institution's EHS department.[8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. The following guidance is based on safety data for structurally related compounds, including aminobenzamides and benzodioxole derivatives. It is imperative to treat this compound as potentially hazardous and to handle it with caution in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The benzodioxole moiety is found in compounds that can be irritating and moderately hazardous upon exposure.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A standard laboratory coat must be worn. | Prevents skin contact with the chemical.[5] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Prevents inhalation of potentially harmful dust or vapors.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.
-
Use a spatula for solid transfers. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Experimental Use:
-
All procedures involving this compound should be carried out within a fume hood.
-
Avoid direct contact with the substance.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the area and restrict access.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[5]
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[5]
-
Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
